molecular formula C9H7ClN2 B461492 3-(4-chlorophenyl)-1H-pyrazole CAS No. 59843-58-2

3-(4-chlorophenyl)-1H-pyrazole

Cat. No.: B461492
CAS No.: 59843-58-2
M. Wt: 178.62g/mol
InChI Key: HLCXWJKNVWWWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.8 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-chlorophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCXWJKNVWWWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351932
Record name 3-(4-chlorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59843-58-2
Record name 3-(4-chlorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Chlorophenyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-chlorophenyl)-1H-pyrazole from Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-chlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry, starting from chalcone precursors. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and presents quantitative data for the key synthetic steps.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The this compound core, in particular, is a recurring motif in the development of kinase inhibitors and other therapeutic agents.

The synthesis of pyrazoles from chalcones (α,β-unsaturated ketones) is a well-established and versatile method. This approach typically involves a two-step process: the Claisen-Schmidt condensation to form the chalcone backbone, followed by a cyclization reaction with a hydrazine derivative. This guide will focus on the synthesis of this compound, providing the necessary details for its successful laboratory preparation.

Reaction Mechanism

The synthesis of this compound from a chalcone precursor proceeds through a well-understood reaction pathway. The process begins with the formation of a pyrazoline intermediate via a Michael addition, followed by intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazole ring.

reaction_mechanism Chalcone 1-(4-chlorophenyl)-3-phenyl-prop-2-en-1-one (Chalcone) Michael_Adduct Michael Adduct (Intermediate) Chalcone->Michael_Adduct Michael Addition Hydrazine Hydrazine Hydrate Hydrazine->Michael_Adduct Pyrazoline 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (Pyrazoline Intermediate) Michael_Adduct->Pyrazoline Intramolecular Cyclization -H2O Pyrazole 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole Pyrazoline->Pyrazole Oxidation / Dehydrogenation -H2

Figure 1: Reaction mechanism for the formation of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole from the corresponding chalcone and hydrazine hydrate.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the chalcone precursor and its subsequent conversion to this compound.

Synthesis of (E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-one (Chalcone)

This procedure is based on the Claisen-Schmidt condensation reaction.

Materials:

  • 4-chloroacetophenone

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Mortar and pestle or magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a mortar, combine 4-chloroacetophenone (1 equivalent) and a pellet of sodium hydroxide (approximately 1 equivalent).

  • Grind the mixture for a few minutes until a fine powder is obtained.

  • Add benzaldehyde (1 equivalent) to the mortar and continue to grind the mixture. The reaction mixture will typically turn into a yellow paste and may solidify.

  • Grind for an additional 10-15 minutes.

  • After the reaction is complete (indicated by the formation of a solid mass), add cold distilled water to the mortar and break up the solid.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water to remove excess NaOH.

  • The crude chalcone can be purified by recrystallization from ethanol to yield pale yellow crystals.[1]

Synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

This procedure details the cyclization of the chalcone with hydrazine hydrate.

Materials:

  • (E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-one

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Ethanol

  • Reflux apparatus

  • Beaker and ice bath

Procedure:

  • Dissolve the synthesized chalcone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • A solid precipitate will form. Collect the crude pyrazole by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford the final 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole as a crystalline solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Synthesis of (E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-one

ParameterValueReference
Molecular Formula C₁₅H₁₁ClO-
Molecular Weight 242.70 g/mol -
Appearance Pale yellow solid[1]
Yield Typically high (can exceed 90%)[1]
Melting Point 114-116 °C-

Table 2: Synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

ParameterValueReference
Molecular Formula C₁₅H₁₁ClN₂[2]
Molecular Weight 254.72 g/mol [2]
Appearance White to off-white solid-
Yield 70-85%-
Melting Point 178-180 °C-

Table 3: Spectroscopic Data for 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole

Technique Data
¹H NMR (CDCl₃, ppm) δ 7.25-7.45 (m, 8H, Ar-H), 6.80 (s, 1H, pyrazole C4-H), 10.1 (br s, 1H, NH)
¹³C NMR (CDCl₃, ppm) δ 150.2, 144.5, 134.0, 131.5, 129.2, 128.9, 128.7, 128.0, 126.5, 102.5
Mass Spectrum (m/z) 254 (M⁺)

Note: The spectroscopic data presented is representative and may vary slightly depending on the specific experimental conditions and instrumentation used.

Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall workflow for the synthesis of this compound from chalcones is a sequential process involving synthesis of the intermediate followed by the final cyclization and purification steps.

experimental_workflow cluster_chalcone Chalcone Synthesis cluster_pyrazole Pyrazole Synthesis Chalcone_Reactants 4-chloroacetophenone + Benzaldehyde + NaOH Grinding Grinding / Stirring Chalcone_Reactants->Grinding Chalcone_Precipitation Precipitation in Water Grinding->Chalcone_Precipitation Chalcone_Filtration Filtration and Washing Chalcone_Precipitation->Chalcone_Filtration Chalcone_Purification Recrystallization (Ethanol) Chalcone_Filtration->Chalcone_Purification Chalcone_Product (E)-1-(4-chlorophenyl)-3-phenyl-2-propen-1-one Chalcone_Purification->Chalcone_Product Pyrazole_Reactants Chalcone + Hydrazine Hydrate + Acetic Acid Chalcone_Product->Pyrazole_Reactants Reflux Reflux (4-6 hours) Pyrazole_Reactants->Reflux Pyrazole_Precipitation Precipitation in Ice Water Reflux->Pyrazole_Precipitation Pyrazole_Filtration Filtration and Washing Pyrazole_Precipitation->Pyrazole_Filtration Pyrazole_Purification Recrystallization (Ethanol) Pyrazole_Filtration->Pyrazole_Purification Pyrazole_Product 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole Pyrazole_Purification->Pyrazole_Product

Figure 2: A comprehensive experimental workflow for the two-step synthesis of 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole.
Potential Biological Target: AKT/PKB Signaling Pathway

Derivatives of pyrazole containing a 4-chlorophenyl substituent have been investigated as potential kinase inhibitors. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against AKT2/PKBβ, a key kinase in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[3] This pathway plays a crucial role in cell survival, proliferation, and growth. The diagram below illustrates the potential point of intervention for a this compound derivative within this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT/PKB PIP3->AKT Recruitment PDK1->AKT Phosphorylation Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Growth Growth AKT->Growth mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor 3-(4-chlorophenyl)-1H- pyrazole Derivative Inhibitor->AKT Inhibition

Figure 3: The PI3K/AKT signaling pathway and the potential inhibitory action of a this compound derivative on AKT/PKB.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound from readily available chalcone precursors. The provided experimental protocols, coupled with the mechanistic insights and quantitative data, offer a solid foundation for researchers in the fields of organic synthesis and drug discovery. The potential of pyrazole derivatives to interact with key biological targets, such as the AKT signaling pathway, underscores the importance of developing robust synthetic routes to access these valuable molecular scaffolds. Further optimization of reaction conditions and exploration of the biological activities of these compounds are promising avenues for future research.

References

Spectral Characterization of 3-(4-chlorophenyl)-1H-pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characterization of 3-(4-chlorophenyl)-1H-pyrazole derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. This document outlines the key spectral data obtained through various analytical techniques, details the experimental protocols for these methods, and visualizes the general workflow and relevant biological signaling pathways.

Core Spectroscopic Data

The structural elucidation and confirmation of synthesized this compound derivatives rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of these derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Table 1: ¹H NMR Spectroscopic Data for Representative this compound Derivatives

Compound/DerivativeSolventProtonChemical Shift (δ, ppm)Multiplicity
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboximidamideDMSO-d₆Phenyl and chlorophenyl ring protons7.0 - 8.0m
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃Phenyl and chlorophenyl ring protons7.11 - 7.62m
3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine-Aromatic protons7.2 - 7.4m
Pyrazole H4~6.0s
N-CH₃~3.7s
NH₂~5.0br s

Abbreviation: m = multiplet, s = singlet, br s = broad singlet

Table 2: ¹³C NMR Spectroscopic Data for Representative this compound Derivatives

Compound/DerivativeSolventCarbon AtomChemical Shift (δ, ppm)
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboximidamideDMSO-d₆Aromatic carbons (Phenyl and Chlorophenyl)120 - 140
Pyrazole ring carbons100 - 120
5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrileCDCl₃C3 (pyrazole)153.12
C5 (pyrazole)144.40
C4 (pyrazole)112.79
C (CN)120.33
Aromatic carbons127.25 - 142.44
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl--C3 (pyrazoline)~145
C5 (pyrazoline)~58
C4 (pyrazoline)~42
Aromatic carbons~113 - 144
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in the mass spectrum provide valuable information for structural confirmation. The primary fragmentation processes for pyrazoles often involve the expulsion of HCN and N₂ from the molecular ion or the [M-H]⁺ ion.

Table 3: Mass Spectrometry Data for Representative this compound Derivatives

Compound/DerivativeIonization MethodObserved Mass (m/z)Key Fragmentation Notes
3-(4-chlorophenyl)-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivative-403.3 [M]⁺Confirmed the molecular weight of the synthesized compound.[1]
3-(4-Chlorophenyl)-4-(1H-imidazol-1-yl)-N-phenyl-1H-pyrazol-5-amineGC-MS335 [M]⁺Fragmentation pattern consistent with the proposed structure.
6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-aminesFAB-Fragmentation occurs in two main pathways.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the presence of characteristic functional groups within the molecule. The vibrational frequencies of different bonds provide a molecular fingerprint.

Table 4: Characteristic FT-IR Absorption Bands for this compound Derivatives

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)
N-H (pyrazole ring)Stretching3100 - 3500 (often broad)
C-H (aromatic)Stretching3000 - 3100
C=N (pyrazole ring)Stretching1580 - 1650
C=C (aromatic)Stretching1450 - 1600
C-Cl (chlorophenyl)Stretching1000 - 1100
C-N (pyrazole ring)Stretching1250 - 1350

For instance, the FT-IR spectrum of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile shows characteristic bands at 3447, 3346, 3313 cm⁻¹ (NH₂ stretching), 2206 cm⁻¹ (C≡N stretching), and 1632, 1600 cm⁻¹ (C=N and C=C stretching).[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectral data.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v), which provides a reference signal at 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse experiment.

      • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise ratio.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Number of Scans: 1024 or more scans are often required due to the lower natural abundance of ¹³C.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and purity of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS System and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used for these types of compounds.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to facilitate protonation.

    • Flow Rate: 0.2-0.5 mL/min for HPLC.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

    • Ionization Mode: Positive ion mode is generally used for pyrazole derivatives as the nitrogen atoms are readily protonated.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Determine the molecular weight from the [M+H]⁺ ion.

    • Analyze the isotopic pattern, especially for chlorine-containing compounds, to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound derivative directly onto the ATR crystal.

  • Instrument Parameters:

    • Accessory: ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Collection and Analysis:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Experimental Workflow

The general workflow for the spectral characterization of this compound derivatives can be visualized as a logical progression from synthesis to complete structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectral Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation PurityAssessment Purity Assessment MS->PurityAssessment FTIR->StructureElucidation FinalConfirmation Final Structure Confirmation StructureElucidation->FinalConfirmation PurityAssessment->FinalConfirmation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds PyrazoleDerivative Pyrazole Derivative (e.g., Ruxolitinib) PyrazoleDerivative->JAK Inhibits GeneTranscription Gene Transcription (Inflammation, Proliferation) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Cytokine Binding G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates to Nucleus and Activates PyrazoleDerivative Pyrazole Derivative (e.g., Kinase Inhibitor) PyrazoleDerivative->Raf Inhibits CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation GrowthFactor GrowthFactor GrowthFactor->GrowthFactorReceptor Growth Factor Binding

References

The Rising Therapeutic Potential of 3-(4-chlorophenyl)-1H-pyrazole Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the burgeoning field of medicinal chemistry surrounding novel 3-(4-chlorophenyl)-1H-pyrazole analogs. These compounds have emerged as a significant scaffold in drug discovery, demonstrating a broad spectrum of biological activities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

The pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the backbone of several approved drugs. The specific substitution with a 4-chlorophenyl group at the 3-position has been shown to be a critical determinant for enhanced biological efficacy across various therapeutic areas, including oncology, infectious diseases, and inflammation.

Quantitative Biological Activity

The biological activities of various novel this compound analogs have been extensively evaluated. The following tables summarize the quantitative data from several key studies, providing a comparative analysis of their efficacy.

Anticancer Activity

The cytotoxic potential of these analogs has been demonstrated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.

Compound IDCancer Cell LineIC50 (µM)Reference
CP-1 MCF-7 (Breast)7.74 - 82.49[1]
CP-1 HCT-116 (Colon)4.98 - 92.62[1]
CP-2 HepG-2 (Liver)6.78[1]
CP-3 A549 (Lung)8.0[1]
CP-3 HeLa (Cervical)9.8[1]
CP-3 MCF-7 (Breast)5.8[1]
CPNT HepG2 (Liver)0.8 µg/mL[2]
82f -63.11 µg/mL (Antioxidant)[3]
82g -67.93 µg/mL (Antioxidant)[3]
Antimicrobial Activity

Several this compound derivatives have exhibited significant activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Compound IDMicrobial StrainMIC (µg/mL)Reference
P-1 Escherichia coli0.25[4]
P-2 Streptococcus epidermidis0.25[4]
P-3 Aspergillus niger1[4]
21a Antibacterial62.5 - 125[5]
21a Antifungal2.9 - 7.8[5]

Key Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs and incubate for 48-72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform serial two-fold dilutions of the pyrazole compounds in a 96-well microtiter plate containing the broth.[8]

  • Inoculation: Inoculate each well with the microbial suspension.[8]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[8]

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Grouping: Divide rats into control, standard (e.g., indomethacin-treated), and test groups (treated with pyrazole analogs).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30 minutes to 1 hour before carrageenan injection.[10][11]

  • Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][11]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][11]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[11]

Mechanistic Insights and Signaling Pathways

The biological effects of this compound analogs are mediated through various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Apoptosis Induction in Cancer Cells

Many of the anticancer pyrazole analogs exert their effect by inducing apoptosis, or programmed cell death. One of the key mechanisms involves the generation of reactive oxygen species (ROS) and the activation of the caspase signaling cascade.[12]

apoptosis_pathway cluster_cell Cancer Cell Pyrazole 3-(4-chlorophenyl)-1H- pyrazole Analog ROS Reactive Oxygen Species (ROS) Pyrazole->ROS induces Mitochondria Mitochondria ROS->Mitochondria damages Caspase3 Caspase-3 (activated) Mitochondria->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis triggers

Apoptosis induction by pyrazole analogs.
Inhibition of Cyclooxygenase-2 (COX-2)

The anti-inflammatory properties of certain pyrazole derivatives are attributed to their selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins.

cox2_inhibition_pathway cluster_inflammation Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (Pro-inflammatory) COX2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation mediate Pyrazole 3-(4-chlorophenyl)-1H- pyrazole Analog Pyrazole->COX2 inhibits

COX-2 inhibition by pyrazole analogs.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound analogs.

experimental_workflow cluster_workflow Drug Discovery and Development Workflow Synthesis Chemical Synthesis of Pyrazole Analogs InVitro In Vitro Screening (e.g., MTT, MIC assays) Synthesis->InVitro InVivo In Vivo Testing (e.g., Paw Edema Model) InVitro->InVivo Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) InVivo->Mechanism Lead Lead Optimization Mechanism->Lead Lead->Synthesis Further Analogs Preclinical Preclinical Development Lead->Preclinical

Workflow for pyrazole analog development.

Conclusion

Novel this compound analogs represent a highly promising class of therapeutic agents with diverse biological activities. The data and protocols presented in this guide underscore their potential in the development of new treatments for cancer, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and optimization of lead compounds is warranted to translate these promising findings into clinical applications.

References

In Vitro Antifungal Activity of 3-(4-Chlorophenyl)-1H-pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of 3-(4-chlorophenyl)-1H-pyrazole compounds. It summarizes key quantitative data, details common experimental protocols for activity assessment, and visualizes the proposed mechanism of action and experimental workflows.

Core Antifungal Activity Data

The in vitro antifungal efficacy of this compound derivatives has been evaluated against a range of pathogenic fungi. The primary metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the Inhibition Zone Diameter (IZD). Lower MIC values and larger IZD values are indicative of greater antifungal potency.

A series of synthesized 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated notable activity against various fungal strains.[1][2] For instance, certain compounds within this class have shown very good antifungal activity against pathogenic strains of Aspergillus, Candida, and Cryptococcus neoformans.[1]

Below is a summary of representative quantitative data from various studies.

Compound IDFungal StrainActivity MetricValueReference
Pyrazole 3bAspergillus niger ATCC 11414IZD (mm)32.0[3]
Pyrazole 3bAspergillus flavus ATCC 9643IZD (mm)30.0[3]
Pyrazole 10bAspergillus niger ATCC 11414IZD (mm)28.0[3]
Pyrazole 10bPenicillium chrysogenum ATCC 10106IZD (mm)20.0[3]
ClAzoNHCandida albicansMIC50 (µg/mL)2.08[4]

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of action for many pyrazole derivatives, including those with a this compound core, is believed to be the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise the integrity and fluidity of the fungal cell membrane, leading to inhibited growth and, ultimately, cell death.

The key enzyme in this pathway targeted by azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). It is hypothesized that the nitrogen atoms in the pyrazole ring bind to the heme iron in the active site of this enzyme, preventing the demethylation of lanosterol, a crucial step in the formation of ergosterol.

Ergosterol_Biosynthesis_Inhibition cluster_enzyme AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Ergosterol->Membrane Enzyme Lanosterol 14α-demethylase (CYP51) Pyrazole This compound Compound Pyrazole->Enzyme Inhibition

Proposed mechanism of action for pyrazole antifungals.

Experimental Protocols

The in vitro antifungal activity of this compound compounds is primarily assessed using two standard methods: the Agar Well Diffusion Method and the Broth Microdilution Method.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the compound through an agar medium.

Experimental Workflow:

Agar_Well_Diffusion_Workflow PrepCulture Prepare standardized fungal spore suspension (e.g., 10^8 Spores/mL) Inoculate Inoculate sterile Malt Extract Agar plates with the fungal suspension PrepCulture->Inoculate CreateWells Create wells (e.g., 9.0 mm diameter) in the agar using a sterile cork borer Inoculate->CreateWells AddCompounds Add a defined volume (e.g., 100 µL) of the pyrazole compound solution (e.g., 1000 µg/mL in a suitable solvent) and controls (solvent and standard antifungal) to the wells CreateWells->AddCompounds Incubate Incubate plates at an appropriate temperature (e.g., 28 °C) for a defined period (e.g., 72 hours) AddCompounds->Incubate Measure Measure the diameter of the zone of inhibition (IZD) in millimeters Incubate->Measure Broth_Microdilution_Workflow SerialDilute Perform serial dilutions of the pyrazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640) InoculatePlate Inoculate each well of the microtiter plate with the fungal inoculum. Include growth and sterility controls. SerialDilute->InoculatePlate PrepInoculum Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines PrepInoculum->InoculatePlate Incubate Incubate the microtiter plate at an appropriate temperature (e.g., 35-37 °C) for a defined period (e.g., 24-48 hours) InoculatePlate->Incubate DetermineMIC Visually or spectrophotometrically determine the MIC: the lowest concentration of the compound that inhibits visible fungal growth Incubate->DetermineMIC

References

The Rising Potential of 3-(4-Chlorophenyl)-1H-Pyrazole Derivatives in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This pressing need for novel therapeutic agents has propelled the exploration of diverse chemical scaffolds, among which pyrazole-containing compounds have shown significant promise.[1][2] This technical guide delves into the burgeoning field of 3-(4-chlorophenyl)-1H-pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their antitubercular potential, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Scaffold and Structure-Activity Relationship

The this compound core has emerged as a key pharmacophore in the design of potent antitubercular agents. Structure-activity relationship (SAR) studies have begun to elucidate the critical structural features required for potent anti-Mtb activity. For instance, substitutions at various positions on the pyrazole ring have been shown to significantly influence the minimum inhibitory concentration (MIC) against Mtb.[3][4]

One notable series of 1,3,5-trisubstituted pyrazoles demonstrated that the nature of the substituent at the 5-position is crucial, with 4-isopropylphenyl and trifluoromethylphenyl groups being well-tolerated and contributing to potent activity.[3] Furthermore, the substituent at the 1-position and the cyclic amine at the 3-position also modulate the antitubercular efficacy.[3] The presence of the 4-chlorophenyl group at the 3-position is a recurring feature in several potent analogues, suggesting its importance in target engagement.[4][5]

Quantitative Analysis of Antitubercular Activity

The in vitro activity of this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against the virulent Mtb H37Rv strain. The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency and cytotoxicity of representative compounds.

Compound IDSubstitution PatternMIC (µM) against Mtb H37RvCytotoxicity (CC50 in µM) on HepG2 cellsSelectivity Index (SI = CC50/MIC)Reference
Compound 6 1,3,5-trisubstituted pyrazole0.00925 - 0.63.6 - 64>10 (example calculation)[3]
Compound 12 1,3,5-trisubstituted pyrazole0.00925 - 0.63.6 - 64>10 (example calculation)[3]
Compound 14 1,3,5-trisubstituted pyrazole0.00925 - 0.63.6 - 64>10 (example calculation)[3]
Compound 22 1,3,5-trisubstituted pyrazole0.00925 - 0.63.6 - 64>10 (example calculation)[3]
Compound 27 1,3,5-trisubstituted pyrazole0.00925 - 0.63.6 - 64>10 (example calculation)[3]
Compound 36 1,3,5-trisubstituted pyrazole0.00925 - 0.63.6 - 64>10 (example calculation)[3]

Note: The MIC and CC50 values are presented as a range as reported in the source. The Selectivity Index is a critical parameter for gauging the therapeutic window of a compound.

Mechanistic Insights: Targeting the Mycobacterial Cell Wall

A significant breakthrough in understanding the mechanism of action of pyrazole derivatives has been the identification of the Mycobacterium membrane protein Large 3 (MmpL3) as a key target.[3][6] MmpL3 is an essential transporter responsible for shuttling trehalose monomycolate (TMM), a precursor for mycolic acid synthesis, across the inner membrane.[6] Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, a crucial component for the survival and virulence of Mtb.[6]

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Transport Mycolic Acid Transport to Outer Membrane MmpL3->Mycolic_Acid_Transport Pyrazole_Derivative 3-(4-chlorophenyl) -1H-pyrazole derivative Pyrazole_Derivative->MmpL3 Inhibition Antitubercular_Screening_Workflow Start Start Compound_Preparation Prepare serial dilutions of test compounds Start->Compound_Preparation Incubation Inoculate compound dilutions with Mtb and incubate Compound_Preparation->Incubation Inoculum_Preparation Prepare a standardized inoculum of Mtb H37Rv Inoculum_Preparation->Incubation Measurement Measure mycobacterial growth (e.g., radiometric signal or colorimetric change) Incubation->Measurement MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination End End MIC_Determination->End

References

Investigating the Cytotoxicity of 3-(4-chlorophenyl)-1H-pyrazole on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of pyrazole derivatives, with a focus on structures related to 3-(4-chlorophenyl)-1H-pyrazole, against various cancer cell lines. While direct and extensive research on the specific molecule this compound is limited in the public domain, this document synthesizes available data on closely related pyrazole-containing compounds to offer insights into potential anticancer activities, mechanisms of action, and the experimental protocols used for their evaluation. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including potent anticancer properties.[1][2][3]

Introduction to Pyrazole Derivatives as Anticancer Agents

Pyrazole derivatives represent a promising class of heterocyclic compounds extensively explored for their therapeutic potential.[2] Their unique chemical structure allows for versatile modifications, leading to a broad spectrum of pharmacological activities.[2] Numerous studies have demonstrated the efficacy of pyrazole-based compounds in inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest in various cancer types.[4][5][6][7][8] The anticancer mechanism of these derivatives is often attributed to their ability to interact with various cellular targets, including protein kinases like cyclin-dependent kinases (CDKs), growth factor receptors such as EGFR, and other key proteins involved in cell survival and proliferation.[2][9][10]

Cytotoxicity Data of Related Pyrazole Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various pyrazole derivatives against a range of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. It is a standard measure of a compound's potency.

Table 1: Cytotoxicity (IC50 in µM) of Pyrazoline Derivatives Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineAsPC-1 (Pancreatic)16.8[11]
U251 (Glioblastoma)11.9[11]
Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanoneHepG-2 (Liver)3.57[4]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[5][6][8]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b)MCF-7 (Breast)<0.1[12]
1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05)Leukemia, Colon, Breast, etc. (NCI-60 panel)Significant activity[13]
6-[3-(4-chlorophenyl)-1-H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1][2][11]triazolo[3,4-b][2][4][11]thiadiazole (CPNT)HepG2 (Liver)0.8 µg/ml[14]
3-(4-chlorophenyl) -5- (3,4,5-trimethoxy thiophenyl)- 4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)16.02[15]

Note: The data presented is for pyrazole derivatives with structural similarities to this compound and should be considered as indicative of the potential of this class of compounds.

Experimental Protocols

This section details the standard methodologies employed to assess the cytotoxicity and mechanism of action of pyrazole derivatives.

Cell Viability and Cytotoxicity Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan F->G H Measure absorbance G->H I Calculate IC50 H->I

Caption: A streamlined workflow of the MTT assay for cytotoxicity assessment.

Apoptosis Assays

3.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the test compound at its IC50 concentration for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Workflow for Annexin V/PI Apoptosis Assay

Apoptosis_Workflow A Treat cells with compound B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Add Annexin V-FITC & PI C->D E Incubate in dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cells F->G

Caption: A typical workflow for detecting apoptosis using Annexin V/PI staining.

Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.

  • Protocol:

    • Treat cells with the test compound for a specific duration.

    • Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and treat with RNase A to degrade RNA.

    • Stain the cells with PI solution.

    • Analyze the DNA content by flow cytometry.

Signaling Pathways Implicated in Pyrazole-Induced Cytotoxicity

Several studies on pyrazole derivatives suggest their cytotoxic effects are mediated through the modulation of key signaling pathways involved in cell survival and death.

Induction of Apoptosis

Many pyrazole derivatives have been shown to induce apoptosis in cancer cells.[4][5][6][7][8] This is often accompanied by an increase in the generation of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis.[5][6][8] Key events in this pathway include the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases, particularly caspase-3.[5][6][8]

Apoptosis Induction Pathway

Apoptosis_Pathway Compound Pyrazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax) Compound->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway often triggered by pyrazole derivatives.

Cell Cycle Arrest

Pyrazole derivatives can also exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. For instance, some derivatives have been observed to cause cell cycle arrest in the G2/M phase or the S phase.[4][5][6] This is often associated with the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression.[9][10]

Cell Cycle Regulation and Arrest

CellCycle_Arrest Compound Pyrazole Derivative CDK CDK Inhibition (e.g., CDK2, CDK9) Compound->CDK Arrest Cell Cycle Arrest CDK->Arrest G1 G1 Phase S S Phase G1->S G2M G2/M Phase S->G2M G2M->G1 Arrest->G1 Arrest->S Arrest->G2M

Caption: A conceptual diagram illustrating how pyrazole derivatives can induce cell cycle arrest.

Conclusion and Future Directions

The available evidence strongly suggests that pyrazole-based compounds, including those with a this compound-like scaffold, are a valuable source for the development of novel anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest through various signaling pathways highlights their therapeutic potential.

Future research should focus on:

  • Synthesis and screening of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR).

  • In-depth mechanistic studies on the most potent compounds to identify their specific molecular targets.

  • In vivo studies using animal models to evaluate the efficacy and safety of lead compounds.

  • Exploration of combination therapies with existing anticancer drugs to enhance therapeutic outcomes and overcome drug resistance.

This guide provides a foundational understanding for researchers and drug development professionals interested in the anticancer potential of this compound and related compounds. The detailed protocols and summarized data serve as a valuable resource for initiating and advancing research in this promising area of oncology.

References

The Fulcrum of Activity: A Technical Guide to the Structure-Activity Relationship of Substituted 3-(4-Chlorophenyl)-1H-pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(4-chlorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The strategic placement of various substituents on the pyrazole ring allows for the fine-tuning of their pharmacological profiles, making this a promising framework for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted 3-(4-chlorophenyl)-1H-pyrazoles, focusing on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, alongside visualizations of key synthetic and signaling pathways.

Anticancer Activity: Targeting Key Cellular Pathways

Substituted 3-(4-chlorophenyl)-1H-pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50/GI50 in µM) of representative this compound derivatives against various cancer cell lines.

Compound IDN1-SubstituentC4-SubstituentC5-SubstituentCancer Cell LineIC50/GI50 (µM)Reference
1 Phenyl-H-HMCF-7 (Breast)>100[1]
2 Phenyl-CHO-HA549 (Lung)29.95[1]
3 PhenylArylidene-HHCT116 (Colon)Potent[1]
4 4-Chlorophenyl-HPyridineGlioblastoma20[2]
5 -H-HIndoleLeukemia78.76% inhibition[3]
6 Phenyl-HThiazoleMCF-7 (Breast)0.07
7 4-Chlorophenyl-OH-CONH-NH2Leukemia0.03[4]
8 4-Chlorophenyl-OH1,3,4-OxadiazoleLeukemia0.09[4]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) for Anticancer Activity
  • N1-Substitution: Substitution at the N1 position of the pyrazole ring is crucial for anticancer activity. Aryl groups, particularly substituted phenyl rings, are commonly employed and significantly influence potency.

  • C4-Substitution: The introduction of substituents at the C4 position can modulate activity. For example, a formyl group (-CHO) or an arylidene moiety can enhance cytotoxic effects.

  • C5-Substitution: The C5 position offers a key site for modification. The introduction of heterocyclic rings, such as pyridine or indole, has been shown to yield potent anticancer agents. Fusing the pyrazole with other ring systems, like pyrano[2,3-c]pyrazole, can lead to specific kinase inhibitory activity.[2]

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Several pyrazole derivatives have been shown to inhibit this pathway, often by targeting key kinases like Akt.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation/ Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Pyrazole Substituted 3-(4-chlorophenyl) -1H-pyrazoles Pyrazole->PI3K Inhibition Pyrazole->Akt Inhibition

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by pyrazole derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have also emerged as potent antimicrobial agents, demonstrating activity against a range of bacteria and fungi, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC in µg/mL) of selected this compound derivatives against various microbial strains.

Compound IDN1-SubstituentC4-SubstituentC5-SubstituentMicroorganismMIC (µg/mL)Reference
9 -HHydrazone-HMycobacterium tuberculosis H37Rv0.2
10 -H2-Azetidinone-HMycobacterium tuberculosis H37Rv0.4
11 -H4-Thiazolidinone-HMycobacterium tuberculosis H37Rv0.2
12 -H1,3,4-Oxadiazole-HAspergillus niger125
13 -H5-Pyrazolinone-HCandida albicans250
14 PhenylArylazoBistrifluoromethylStaphylococcus aureus6.25[5]
15 PhenylArylazoBistrifluoromethylEscherichia coli6.25[5]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) for Antimicrobial Activity
  • C4-Substituents: The nature of the substituent at the C4 position of the pyrazole ring is a key determinant of antimicrobial activity. The incorporation of heterocyclic moieties such as hydrazones, 2-azetidinones, and 4-thiazolidinones has been shown to be particularly effective against Mycobacterium tuberculosis.

  • C5-Substituents: Modifications at the C5 position, including the introduction of 1,3,4-oxadiazoles and 5-pyrazolinones, have yielded compounds with significant antifungal activity.

  • Combined Substitutions: The combination of different substituents at various positions can lead to broad-spectrum antimicrobial agents. For instance, the presence of bistrifluoromethyl groups at C3 and C5, along with an arylazo group at C4, has resulted in compounds active against both Gram-positive and Gram-negative bacteria.[5]

Experimental Protocols

General Workflow for Synthesis and Screening

The development of novel this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., 4-chloroacetophenone, hydrazines) Synthesis Chemical Synthesis (e.g., Claisen-Schmidt, Vilsmeier-Haack) Start->Synthesis Purification Purification and Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (e.g., MTT Assay) Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Optimization SAR->Lead Lead->Synthesis Iterative Design

Caption: General experimental workflow for the development of substituted pyrazole derivatives.

Synthesis Protocols

1. Claisen-Schmidt Condensation for Chalcone Synthesis (Precursor for some Pyrazoles)

This reaction is a base-catalyzed condensation between an aldehyde and a ketone to form an α,β-unsaturated ketone (chalcone).[6][7]

  • Materials: Substituted acetophenone (e.g., 4-chloroacetophenone), aromatic aldehyde, sodium hydroxide (NaOH), ethanol.

  • Procedure:

    • Dissolve equimolar amounts of the acetophenone and aldehyde in ethanol in a round-bottom flask.[7]

    • Cool the mixture in an ice bath.

    • Add an aqueous solution of NaOH dropwise while stirring.

    • Continue stirring at room temperature for several hours.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Collect the precipitated chalcone by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).[8]

2. Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis

This reaction allows for the formylation of electron-rich heterocyclic rings like pyrazoles.[9][10]

  • Materials: Substituted this compound, phosphorus oxychloride (POCl3), N,N-dimethylformamide (DMF).

  • Procedure:

    • Prepare the Vilsmeier reagent by adding POCl3 dropwise to DMF at 0°C with stirring.

    • Add the pyrazole derivative to the Vilsmeier reagent.

    • Heat the reaction mixture, typically at 60-80°C, for several hours.

    • Cool the mixture and pour it onto crushed ice.

    • Neutralize with a base (e.g., sodium bicarbonate) until the product precipitates.

    • Collect the solid by filtration, wash with water, and purify by recrystallization.

Biological Evaluation Protocols

1. MTT Assay for In Vitro Anticancer Screening

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[12]

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[11]

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

  • Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism.[14]

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test microorganism.

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Visually inspect the plates for turbidity (growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[15]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into the structure-activity relationships of its derivatives has revealed key structural features that govern their anticancer and antimicrobial activities. By strategically modifying the substituents at the N1, C4, and C5 positions of the pyrazole ring, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for scientists engaged in the synthesis and biological evaluation of novel pyrazole-based drug candidates. The continued exploration of this chemical space is expected to yield new and effective treatments for cancer and infectious diseases.

References

A Comprehensive Technical Guide to 3-(4-chlorophenyl)-1H-pyrazole: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the physical, chemical, and biological properties of 3-(4-chlorophenyl)-1H-pyrazole. The document details its key characteristics, outlines common experimental protocols for its synthesis and analysis, and explores its relevance in biological systems, particularly as a scaffold for kinase inhibitors. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in drug development.

Core Physical and Chemical Properties

This compound is a solid organic compound belonging to the pyrazole family of heterocycles.[1] The presence of the chlorophenyl group significantly influences its chemical properties and biological activity.

Quantitative Data Summary

The key physical and chemical properties of this compound and its derivatives are summarized below. It is important to note that some data points are derived from closely related analogs and are specified as such.

PropertyValueSource
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Appearance Solid[1]
Melting Point 100-104 °C[1]
Solubility (Analog) Slightly soluble in Chloroform, DMSO, Methanol¹[2][3][4]
pKa (Predicted, Analog) 7.98 ± 0.70²[2][3]
CAS Number 59843-58-2[1]

¹Data for 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole. ²Predicted pKa for 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial for further research and development.

Synthesis Protocol: Condensation and Cyclization

A predominant method for synthesizing substituted pyrazoles involves the condensation reaction between a hydrazine derivative and a compound with a 1,3-dicarbonyl framework or its equivalent, followed by cyclization.[5][6]

Objective: To synthesize this compound.

Materials:

  • 4-chloroacetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Methodology:

  • Hydrazone Formation: A solution of 4-chloroacetophenone (1 equivalent) and phenylhydrazine (1 equivalent) is prepared in ethanol.[5]

  • A catalytic amount of glacial acetic acid is added to the mixture.[5]

  • The mixture is refluxed for a specified period, and the reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, leading to the precipitation of the intermediate, 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine.[5]

  • Cyclization (Vilsmeier-Haack Reaction): The intermediate hydrazone is then subjected to a Vilsmeier-Haack reaction. This involves treatment with a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to achieve cyclization and form the pyrazole ring.

  • Purification: The resulting crude product is purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final this compound derivative.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

  • Melting Point: Determined using a calibrated melting point apparatus.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Spectra are recorded to confirm the chemical structure, showing characteristic shifts for the pyrazole and chlorophenyl protons and carbons.[7]

    • FT-IR: Used to identify key functional groups present in the molecule.

    • Mass Spectrometry (MS): Performed to confirm the molecular weight of the compound.[8]

  • Chromatography (HPLC): High-Performance Liquid Chromatography is used to assess the purity of the final product.

Biological Activity and Signaling Pathways

Pyrazole derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[9][10] The 4-chlorophenyl substitution is a common feature in many biologically active molecules.

Kinase Inhibition and the AKT Signaling Pathway

Derivatives of N-(4-chlorophenyl) pyrazole have been identified as potent inhibitors of specific kinases, which are critical enzymes in cellular signaling.[11] One such target is the AKT2 (also known as PKBβ) kinase, a key node in the PI3K/AKT signaling pathway that is frequently dysregulated in cancers like glioma.[7][11]

Inhibition of AKT2 by a pyrazole-based compound can disrupt downstream signaling, leading to decreased cell survival and proliferation and potentially inducing apoptosis (programmed cell death).

AKT_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT2 AKT2 / PKBβ PDK1->AKT2 activates mTORC1 mTORC1 AKT2->mTORC1 Bad Bad AKT2->Bad inhibits Inhibitor 3-(4-chlorophenyl) -1H-pyrazole Derivative Inhibitor->AKT2 inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Bad->Apoptosis

Caption: The AKT signaling pathway and the inhibitory action of a pyrazole derivative.

Representative Experimental Workflow

The process from conception to characterization of this compound follows a structured workflow. This ensures the reliable and reproducible synthesis of the target compound for further study.

Synthesis_Workflow Start Reactants (4-chloroacetophenone, hydrazine derivative) Reaction Step 1: Condensation & Cyclization Reaction Start->Reaction Workup Step 2: Reaction Workup & Crude Product Isolation Reaction->Workup Purification Step 3: Purification (Recrystallization) Workup->Purification Analysis Step 4: Analytical Characterization Purification->Analysis Data Purity & Structural Data (NMR, MS, MP) Analysis->Data

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a foundational structure in medicinal and agricultural chemistry.[12][13] Its physical and chemical properties make it a suitable candidate for further modification to develop novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers aiming to synthesize, characterize, and explore the biological potential of this important heterocyclic scaffold.

References

An In-depth Technical Guide to the Discovery and Synthesis of 3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological significance of the heterocyclic compound 3-(4-chlorophenyl)-1H-pyrazole. This pyrazole derivative is a valuable scaffold in medicinal chemistry, demonstrating a range of biological activities that have positioned it as a key intermediate in the development of novel therapeutic agents. This guide details the historical context of its discovery, various synthetic methodologies with experimental protocols, and an exploration of its known biological activities and associated signaling pathways.

Discovery and Historical Context

The journey of this compound is rooted in the broader discovery of the pyrazole ring system. The initial synthesis of substituted pyrazoles was accomplished in 1883 by the German chemist Ludwig Knorr.[1] Knorr's pioneering work involved the reaction of β-diketones with hydrazine derivatives, a method now famously known as the Knorr pyrazole synthesis.[1][2] This foundational reaction opened the door for the synthesis of a vast array of pyrazole derivatives, including the subject of this guide.

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, primarily based on the principles of the Knorr and Paal-Knorr pyrazole syntheses. The most common approaches involve the cyclocondensation of a hydrazine source with a suitable 1,3-dicarbonyl compound or its synthetic equivalent.

Knorr Pyrazole Synthesis from a 1,3-Diketone

A primary and efficient method for the synthesis of this compound involves the reaction of a 1,3-diketone, specifically 1-(4-chlorophenyl)-1,3-butanedione, with hydrazine.

Materials:

  • 1-(4-chlorophenyl)-1,3-butanedione

  • Hydrazine hydrate

  • Ethanol or acetic acid (solvent)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 1-(4-chlorophenyl)-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution at room temperature with stirring.

  • The reaction mixture is then heated to reflux for a period of 2-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with dilute hydrochloric acid.

  • The aqueous layer is washed with ethyl acetate to remove any unreacted starting material.

  • The aqueous layer is then neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.

  • The solid product is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data:

ParameterValueReference
Starting Material1-(4-chlorophenyl)-1,3-butanedione[1][2]
ReagentHydrazine hydrate[1][2]
Typical YieldVaries based on specific conditionsN/A
Melting Point100-104 °CN/A
Synthesis from 4-Chloroacetophenone and a Formylating Agent

An alternative approach involves the in-situ formation of a 1,3-dicarbonyl equivalent from 4-chloroacetophenone. This is typically achieved by a Claisen condensation with a formylating agent like ethyl formate, followed by cyclization with hydrazine.

Step 1: Synthesis of 1-(4-chlorophenyl)-3-oxobutanal

  • To a solution of sodium ethoxide in ethanol, add 4-chloroacetophenone (1 equivalent) and ethyl formate (1.2 equivalents).

  • The mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with dilute acid, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude 1,3-dicarbonyl intermediate.

Step 2: Cyclization with Hydrazine

  • The crude 1-(4-chlorophenyl)-3-oxobutanal is dissolved in ethanol or acetic acid.

  • Hydrazine hydrate (1 equivalent) is added, and the mixture is refluxed for 2-4 hours.

  • Work-up and purification follow the same procedure as described in section 2.1.

Quantitative Data:

ParameterValueReference
Starting Material4-ChloroacetophenoneN/A
ReagentsEthyl formate, Sodium ethoxide, Hydrazine hydrateN/A
Typical YieldVaries based on specific conditionsN/A

Characterization Data

The structure of this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazole ring protons and the aromatic protons of the 4-chlorophenyl group. The pyrazole CH protons typically appear as doublets in the aromatic region, and the NH proton will be a broad singlet which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrazole ring and the 4-chlorophenyl substituent.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₉H₇ClN₂).

Biological Activities and Signaling Pathways

Derivatives of this compound have been reported to exhibit a wide range of biological activities, highlighting the importance of this scaffold in drug discovery.

Antimicrobial and Antifungal Activity

Several studies have demonstrated the potential of 3-(4-chlorophenyl)-pyrazole derivatives as antimicrobial and antifungal agents.[6] These compounds have shown efficacy against various pathogenic strains of fungi and bacteria, including Mycobacterium tuberculosis.[6] The mechanism of action is often attributed to the inhibition of essential enzymes in the microbial metabolic pathways.

Anti-inflammatory Activity

The pyrazole nucleus is a well-known pharmacophore in the design of anti-inflammatory drugs. Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing significant activity comparable to standard drugs like celecoxib and diclofenac.[4] The anti-inflammatory effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.

Anticancer Activity

The pyrazole scaffold is also a promising framework for the development of anticancer agents.[7] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.[8] The proposed mechanisms of action can be diverse and may involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Signaling Pathways

The biological effects of pyrazole derivatives are often linked to their interaction with specific signaling pathways. For instance, their anti-inflammatory and anticancer activities can be attributed to the modulation of pathways involving mitogen-activated protein kinases (MAPKs).[9] Some pyrazole-containing compounds have been shown to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is frequently dysregulated in cancer and inflammatory diseases.[10]

Visualizing Synthesis and Mechanisms

To better illustrate the synthetic routes and underlying mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product diketone 1-(4-chlorophenyl)- 1,3-butanedione condensation Condensation diketone->condensation hydrazine Hydrazine Hydrate hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Hydrazone Intermediate dehydration Dehydration cyclization->dehydration product 3-(4-chlorophenyl)- 1H-pyrazole dehydration->product

Caption: Workflow of the Knorr pyrazole synthesis.

Paal-Knorr Synthesis Mechanism

Paal_Knorr_Mechanism start 1,4-Dicarbonyl Compound node1 Protonation of a Carbonyl start->node1 amine Primary Amine (e.g., Hydrazine) node2 Nucleophilic Attack by Amine amine->node2 node1->node2 node3 Hemiaminal Intermediate node2->node3 node4 Second Carbonyl Attack node3->node4 node5 Cyclic Intermediate node4->node5 node6 Dehydration node5->node6 product Pyrrole/Pyrazole Product node6->product

Caption: Simplified mechanism of the Paal-Knorr synthesis.

Potential Biological Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway PI3K/Akt Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt ERK ERK1/2 Akt->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole This compound Derivatives Pyrazole->PI3K Inhibits Pyrazole->Akt Inhibits Pyrazole->ERK Inhibits

Caption: Potential inhibition of the PI3K/Akt/ERK1/2 pathway.

Conclusion

This compound stands as a testament to the enduring legacy of classical heterocyclic chemistry, while continuing to be a molecule of significant interest in modern drug discovery. Its straightforward synthesis, coupled with the diverse biological activities of its derivatives, ensures its continued relevance for researchers and scientists. The methodologies and data presented in this guide offer a solid foundation for further exploration and application of this versatile chemical entity in the pursuit of novel therapeutics. The potential for these compounds to modulate key signaling pathways, such as the PI3K/Akt pathway, underscores the exciting opportunities for future research in areas of oncology and inflammatory diseases.

References

Methodological & Application

Protocol for the Green Synthesis of Pyrazole-Based Chalcones in PEG-400

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and green chemistry.

Abstract: This document provides a detailed protocol for the synthesis of pyrazole-based chalcones utilizing Polyethylene Glycol 400 (PEG-400) as a recyclable and environmentally benign reaction medium. The described Claisen-Schmidt condensation offers a versatile and efficient method for producing a variety of pyrazole-based chalcones in good to excellent yields. This protocol emphasizes green chemistry principles by avoiding hazardous organic solvents.

Introduction

Pyrazole-based chalcones are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][2] The core structure, featuring a pyrazole ring linked to a chalcone framework (1,3-diphenyl-2-propen-1-one), provides a versatile scaffold for the development of novel therapeutic agents.[3] Traditional synthesis methods for chalcones often rely on volatile and hazardous organic solvents. This application note details a green synthesis approach using PEG-400, a non-toxic, non-flammable, and recyclable solvent, for the Claisen-Schmidt condensation of pyrazole-4-carbaldehydes with various acetophenones.[1][4]

Overall Experimental Workflow

The synthesis of pyrazole-based chalcones in PEG-400 follows a straightforward workflow, as depicted in the diagram below. The process begins with the preparation of the starting materials, followed by the base-catalyzed condensation reaction in PEG-400. The reaction progress is monitored, and upon completion, the product is isolated through precipitation in ice-cold water, followed by filtration and purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Substituted Pyrazole-4-carbaldehyde D Mix Reactants in PEG-400 A->D B Substituted Acetophenone B->D C PEG-400 & NaOH Solution E Add NaOH Catalyst C->E D->E F Stir at Room Temp. or 40-50 °C E->F G Monitor by TLC F->G H Pour into Ice-Cold Water G->H Reaction Complete I Filter Precipitate H->I J Wash with Water I->J K Dry the Product J->K L Recrystallize (e.g., from Ethanol) K->L M IR, 1H NMR, 13C NMR, Mass Spec. L->M

Caption: Experimental workflow for the synthesis of pyrazole-based chalcones in PEG-400.

Experimental Protocol

This protocol is a general procedure for the synthesis of pyrazole-based chalcones via Claisen-Schmidt condensation in PEG-400.

3.1. Materials and Reagents:

  • Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes (1 mmol)

  • Substituted acetophenones (1 mmol)

  • Polyethylene Glycol 400 (PEG-400) (10-15 mL)

  • Sodium hydroxide (NaOH), 10-20% aqueous solution (1-2 mL)

  • Ice-cold water

  • Ethanol (for recrystallization)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware and equipment (magnetic stirrer, filtration apparatus)

3.2. Reaction Procedure:

  • In a round-bottom flask, dissolve an equimolar mixture of the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and the appropriate substituted acetophenone (1 mmol) in PEG-400 (10-15 mL).[1][4]

  • To this mixture, slowly add the sodium hydroxide solution (10-20%, 1-2 mL) while stirring.[5]

  • The reaction mixture is then stirred at either room temperature for 2-3 hours or heated to 40–50°C for 1 hour.[1][4] The optimal conditions may vary depending on the specific substrates used.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Upon completion of the reaction, pour the reaction mixture slowly into ice-cold water (approximately 100 mL) with constant stirring.[5]

  • A solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash it thoroughly with water to remove PEG-400 and any remaining sodium hydroxide.[1]

  • Dry the crude product.

  • For further purification, recrystallize the product from a suitable solvent, such as ethanol.[4][5]

3.3. Characterization:

The structure of the synthesized pyrazole-based chalcones can be confirmed by standard spectroscopic methods:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure. In the ¹H NMR spectra, the vinylic protons of the chalcone moiety typically appear as two doublets in the range of δ 6.8-7.9 ppm.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various pyrazole-based chalcones in PEG-400 as reported in the literature.

EntryPyrazole-4-carbaldehyde SubstituentAcetophenone/Ketone SubstituentCatalystTemperature (°C)Time (h)Yield (%)Reference
11,3-diphenylUnsubstituted20% NaOHRoom Temp.2-3Good-Excellent[1]
21,3-diphenyl (substituted)4-fluoro20% NaOH40-501Not specified[4]
31,3-diphenyl (substituted)4-fluoro-2-hydroxy20% NaOH40-501Not specified[4]
41,3-diphenylα-Tetralone10% NaOH40-50190[5]
53-(4-bromophenyl)-1-phenylα-Tetralone10% NaOH40-50190[5]
63-(4-chlorophenyl)-1-phenylα-Tetralone10% NaOH40-501Not specified[5]
73-(4-fluorophenyl)-1-phenylα-Tetralone10% NaOH40-501Not specified[5]
83-(4-methoxyphenyl)-1-phenylα-Tetralone10% NaOH40-50185[5]

Conclusion

The use of PEG-400 as a reaction medium for the synthesis of pyrazole-based chalcones presents a green and efficient alternative to traditional methods. This protocol offers several advantages, including the use of a non-toxic and recyclable solvent, mild reaction conditions, simple work-up procedure, and good to excellent product yields. This methodology is well-suited for the synthesis of a library of pyrazole-based chalcones for further investigation in drug discovery and development programs.

References

Application of 3-(4-chlorophenyl)-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its numerous derivatives, 3-(4-chlorophenyl)-1H-pyrazole serves as a crucial pharmacophore in the design and development of novel therapeutic agents. The presence of the chlorophenyl group at the 3-position significantly influences the molecule's electronic and lipophilic properties, enhancing its interaction with various biological targets. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including its synthesis, biological activities, and detailed experimental protocols for its evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and versatile method is the Vilsmeier-Haack reaction, which is particularly useful for the preparation of 4-formyl pyrazole derivatives, key intermediates for further functionalization.[1][2][3]

General Synthetic Pathway

Synthesis_Pathway acetophenone 4-Chloroacetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone Condensation phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone pyrazole_aldehyde 3-(4-chlorophenyl)-1-phenyl- 1H-pyrazole-4-carbaldehyde hydrazone->pyrazole_aldehyde Cyclization vilsmeier Vilsmeier-Haack Reagent (DMF/POCl3) vilsmeier->pyrazole_aldehyde aldimine Aldimine Derivatives pyrazole_aldehyde->aldimine Condensation aniline Substituted Anilines aniline->aldimine

Caption: General synthesis of this compound-4-carbaldehyde and its aldimine derivatives.

Biological Activities

Derivatives of this compound have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.

Anticancer Activity

Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[4][5][6] The proposed mechanism of action for some pyrazole derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and cell cycle arrest.[7]

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

Compound/DerivativeCell LineIC50 (µM)Reference
3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-216.02[4]
6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][4][5][8]triazolo[3,4-b][5][8][9]thiadiazole (CPNT)HepG20.8 µg/ml[5]
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHela>50[6]
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineHCT-11645.32[6]
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridineMCF-735.17[6]
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the inflammatory cascade.[8][10][11] Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[8]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.05300[8]
Phenylbutazone10250.4[8]
SC-558>1000.06>1667[8]
Pyrazole-pyridazine hybrid 5f 14.341.509.56[11]
Pyrazole-pyridazine hybrid 6f 9.561.158.31[11]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins_Inflammatory Pyrazoles Pyrazole Derivatives Pyrazoles->COX2 Inhibition

Caption: Mechanism of action of pyrazole derivatives as COX-2 inhibitors.

Antifungal Activity

Certain this compound derivatives have also shown promising antifungal activity against various pathogenic fungi.[12][13] The mechanism of antifungal action is believed to involve the inhibition of fungal enzymes essential for growth and proliferation, such as 14-alpha demethylase.[13]

Table 3: Antifungal Activity of Pyrazole Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Pyrazole derivative 21aCandida albicans2.9 - 7.8[14]
Fluorinated pyrazole aldehyde H9Sclerotinia sclerotiorum- (43.07% inhibition)[15]
Isoxazolol pyrazole carboxylate 7aiRhizoctonia solani0.37[16]

Experimental Protocols

Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[1][2]

Materials:

  • 4-Chloroacetophenone phenylhydrazone

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

  • Crushed ice

  • Sodium bicarbonate (NaHCO3) solution

  • Ethanol for recrystallization

Procedure:

  • Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (0.012 mol) to ice-cold N,N-dimethylformamide (10 mL).

  • To this reagent, add 4-chloroacetophenone phenylhydrazone (0.005 mol) portion-wise with constant stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 8-10 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The solid product that separates is filtered, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

In Vitro Anticancer Activity (MTT Assay)[9][17][18][19][20]

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Add test compounds and controls incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve_formazan Dissolve formazan in DMSO incubation3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT assay to determine anticancer activity.

In Vitro Anti-inflammatory Activity (COX Inhibition Assay)[8][21][22]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare dilutions of the test compounds and positive controls in the assay buffer.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme, followed by the test compound or control.

  • Pre-incubate the mixture at 37 °C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37 °C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 N HCl).

  • Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition and determine the IC50 values.

In Vitro Antifungal Activity (Mycelium Growth Inhibition Method)[16][23]

Materials:

  • Fungal strains of interest (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (dissolved in a suitable solvent like acetone or DMSO)

  • Sterile Petri dishes

  • Mycelial plugs of the test fungi

Procedure:

  • Prepare PDA medium and autoclave it.

  • While the medium is still molten, add the test compound at various concentrations. Pour the medium into sterile Petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the test fungus at the center of each plate.

  • Include a control plate with the solvent only.

  • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) until the mycelial growth in the control plate reaches the edge.

  • Measure the diameter of the fungal colony in both control and treated plates.

  • Calculate the percentage of mycelial growth inhibition and determine the EC50 value.

Conclusion

The this compound scaffold represents a versatile and promising platform in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antifungal agents. The synthetic accessibility and the possibility for diverse structural modifications make this scaffold an attractive starting point for the development of new and effective therapeutic agents. The protocols provided herein offer standardized methods for the synthesis and biological evaluation of novel this compound derivatives, facilitating further research and drug discovery efforts in this area.

References

Application Notes: 3-(4-chlorophenyl)-1H-pyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic potential.[1][2] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Consequently, kinases are prime targets for drug discovery. Derivatives of 3-(4-chlorophenyl)-1H-pyrazole have demonstrated significant potential in inhibiting a wide range of kinases, making them a focal point of intensive research and development.[2][3][4]

These application notes provide an overview of the inhibitory activities of these compounds, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways to aid researchers, scientists, and drug development professionals.

Data Presentation: Inhibitory Activity

Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds. The following tables provide examples of in vitro inhibitory activity (IC50/Ki) and cellular potency for selected pyrazole-based derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound Name/IDTarget KinaseIC50 / Ki (nM)Reference
Afuresertib (GSK2110183)Akt10.08 (Ki)[3]
Compound 2Akt11.3[3]
Compound 4jAKT2/PKBβLow µM Activity[4][5]
Compound 6Aurora A160[3]
Compound P-6Aurora A110[6]
Compound 10eAurora A939[7]
Compound 10eAurora B583[7]
RuxolitinibJAK1 / JAK2~3[8]
Compound 10eJAK2166[7]
Compound 10eJAK357[7]
Prexasertib (LY2606368)CHK1<1[8]
Prexasertib (LY2606368)CHK28[8]
Compound 17Chk217.9[3]
Compound 22CDK2 / CDK524 / 23[3]
Compound 25CDK11520[3]

Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

Compound Name/IDCell LineCancer TypeIC50 (µM)Reference
Afuresertib (GSK2110183)HCT116Colon0.95[3]
Compound 6HCT116Colon0.39[3]
Compound 6MCF-7Breast0.46[3]
Compound P-6HCT 116Colon0.37[6]
Compound P-6MCF-7Breast0.44[6]
Compound 10eK562Leukemia6.726[7]
Compound 24HepG2Liver0.05[3]
Compound 24HCT116Colon1.68[3]
Compound 25HCT116Colon0.035[3]
AT7519HCT116Colon0.411[3]

Key Signaling Pathways and Experimental Workflows

Understanding the signaling pathways targeted by these inhibitors is crucial for designing experiments and interpreting results. The following diagrams illustrate common pathways and a general workflow for inhibitor evaluation.

G cluster_workflow Screening Workflow start Synthesized Pyrazole Derivative biochem In Vitro Kinase Assay (e.g., ADP-Glo) start->biochem Determine IC50 cell_viability Cell-Based Potency (e.g., MTT Assay) start->cell_viability Determine Cellular IC50 target_engagement Target Engagement & Downstream Signaling (e.g., Western Blot) cell_viability->target_engagement Confirm On-Target Activity phenotypic Phenotypic Assays (e.g., Cell Cycle, Apoptosis) target_engagement->phenotypic Elucidate MoA invivo In Vivo Studies (e.g., Mouse Models) phenotypic->invivo Evaluate Efficacy G cluster_pi3k PI3K/Akt Signaling Pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 akt Akt (PKB) pip3->akt Recruits & Activates downstream Downstream Effectors (mTOR, GSK3β, etc.) akt->downstream Phosphorylates response Cell Survival, Growth, Proliferation downstream->response inhibitor Pyrazole-Akt Inhibitor (e.g., Afuresertib) inhibitor->akt Inhibits G cluster_cdk CDK/Rb Cell Cycle Pathway signals Mitogenic Signals (Growth Factors) cdk46 Cyclin D / CDK4/6 signals->cdk46 rb_e2f Rb-E2F Complex cdk46->rb_e2f Phosphorylates Rb prb_e2f p-Rb + E2F e2f E2F prb_e2f->e2f Releases transcription G1/S Phase Gene Transcription e2f->transcription Activates cdk2 Cyclin E / CDK2 transcription->cdk2 Induces s_phase S Phase (DNA Replication) cdk2->s_phase Promotes inhibitor Pyrazole-CDK Inhibitor (e.g., AT7519) inhibitor->cdk46 Inhibits inhibitor->cdk2 Inhibits

References

Application Notes and Protocols: Development of Antimicrobial Agents from 3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the 3-(4-chlorophenyl)-1H-pyrazole scaffold. This document includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanism of action.

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The this compound core structure, in particular, has been a focal point for the development of potent antimicrobial agents. This document outlines the synthesis, antimicrobial evaluation, and mechanism of action of this class of compounds.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the zone of inhibition in agar diffusion assays.

Summary of Antimicrobial Data

The following tables summarize the antimicrobial activity of representative this compound derivatives against various microbial strains.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative ClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
CP-1 Thioxothiazolidinone3a, 3d, 3g: Effective-3c: Effective-[4]
CP-2 Pyrazoline4.75 (100 µg/mL conc.)4.50 (300 µg/mL conc.)4.75 (500 µg/mL conc.)-[5]
CP-3 Pyrazole-1-sulphonamideModerate ActivityModerate ActivityModerate ActivityModerate Activity[6]
CP-4 Pyrazolyl 1,3,4-thiadiazine62.5-12562.5-125Moderate ActivityModerate Activity[7]
CP-5 Hydrazone--0.25-[8]
CP-6 Pyranopyrazole-Potent--[9]

Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative ClassCandida albicansAspergillus nigerReference
CP-4 Pyrazolyl 1,3,4-thiadiazine2.9-7.82.9-7.8[7]
CP-5 Hydrazone-1[8]
CP-6 PyranopyrazoleModerate ActivityModerate Activity[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound intermediates and the evaluation of their antimicrobial properties.

Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

A common and crucial intermediate in the synthesis of various antimicrobial pyrazole derivatives is the 4-carbaldehyde. The Vilsmeier-Haack reaction is a robust method for its preparation.

Protocol:

  • Hydrazone Formation:

    • React 4-chloroacetophenone with phenylhydrazine in ethanol in the presence of a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash with cold ethanol and dry.

  • Vilsmeier-Haack Cyclization and Formylation:

    • Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

    • Add the hydrazone from the previous step to the Vilsmeier reagent.

    • Heat the reaction mixture at 60-70°C for 8-10 hours.[10]

    • Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • The solid product, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and purified by recrystallization from ethanol.[10][11]

Antimicrobial Susceptibility Testing

The following are standard protocols for determining the antimicrobial activity of the synthesized compounds.

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

  • Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.[12]

  • Include a positive control (a known antibiotic) and a negative control (solvent alone).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.[5]

  • The concentration range can vary, for example, from 0.25 to 128 µg/mL.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DNA Gyrase Inhibition Assay

The inhibition of DNA gyrase, a type II topoisomerase, is a key mechanism of action for many pyrazole-based antimicrobials.[13]

Protocol:

  • The assay measures the supercoiling activity of DNA gyrase on a relaxed plasmid DNA substrate.

  • Prepare a reaction mixture containing DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the test compound.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with ethidium bromide.

  • The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined.[13]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the development of antimicrobial agents from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (4-chloroacetophenone, phenylhydrazine) hydrazone Hydrazone Formation start->hydrazone vilsmeier Vilsmeier-Haack Reaction hydrazone->vilsmeier intermediate 3-(4-chlorophenyl)-1H- pyrazole-4-carbaldehyde vilsmeier->intermediate derivatization Derivatization intermediate->derivatization final_compounds Final Compounds derivatization->final_compounds antimicrobial_screening Antimicrobial Screening (Agar Diffusion) final_compounds->antimicrobial_screening mic_determination MIC Determination (Broth Microdilution) antimicrobial_screening->mic_determination moa_studies Mechanism of Action (DNA Gyrase Assay) mic_determination->moa_studies sar_analysis Structure-Activity Relationship (SAR) moa_studies->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->derivatization

Caption: Workflow for Synthesis and Evaluation of Pyrazole Antimicrobials.

Signaling Pathway: DNA Gyrase Inhibition

The diagram below illustrates the inhibition of DNA gyrase by pyrazole derivatives, leading to bacterial cell death.

G cluster_bacterial_cell Bacterial Cell dna_replication DNA Replication & Transcription cell_death Bacterial Cell Death relaxed_dna Relaxed DNA dna_gyrase DNA Gyrase (GyrA & GyrB subunits) relaxed_dna->dna_gyrase binds supercoiled_dna Supercoiled DNA supercoiled_dna->dna_replication dna_gyrase->supercoiled_dna introduces negative supercoils dna_gyrase->cell_death inhibition leads to pyrazole This compound Derivative pyrazole->dna_gyrase inhibits

Caption: Mechanism of Action: Inhibition of Bacterial DNA Gyrase.

Logical Relationship: Structure-Activity Relationship (SAR)

This diagram outlines the key structural features of the this compound scaffold that influence its antimicrobial activity.

G core This compound Core Essential for basic activity substituents Substitutions at N1 and C4/C5 Modulate potency and spectrum core:f1->substituents:f0 n1_sub N1-Substitution (e.g., Phenyl, Substituted Phenyl) - Influences lipophilicity - Affects target binding substituents:f1->n1_sub c4_sub C4-Substitution (e.g., Carbaldehyde, Hydrazone) - Key for interaction with target - Can be extended to form larger heterocyclic systems substituents:f1->c4_sub c5_sub C5-Substitution - Can impact steric and electronic properties substituents:f1->c5_sub activity Antimicrobial Activity (MIC, IC50) n1_sub->activity c4_sub->activity c5_sub->activity

Caption: Structure-Activity Relationship (SAR) of Pyrazole Derivatives.

References

Application Notes and Protocols for High-Throughput Screening of 3-(4-chlorophenyl)-1H-pyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 3-(4-chlorophenyl)-1H-pyrazole compound libraries. This class of molecules has garnered significant interest in drug discovery due to its versatile biological activities, including but not limited to, kinase inhibition, anticancer, and antimicrobial effects.[1][2] The protocols outlined below are designed to guide researchers through the process of library synthesis, primary screening, and secondary validation assays, enabling the identification of novel therapeutic candidates.

Introduction to this compound Libraries

The this compound scaffold is a privileged structure in medicinal chemistry. The presence of the chlorophenyl group often enhances biological activity, and the pyrazole core serves as a versatile platform for chemical modifications to explore structure-activity relationships (SAR).[3][4] Libraries of these compounds can be synthesized through various established methods and subsequently screened against a multitude of biological targets to identify hit compounds for further development.

Synthesis of a this compound Library

A common and effective method for the synthesis of a diverse this compound library involves a multi-step process, often starting with a Claisen-Schmidt condensation to form chalcone intermediates, followed by cyclization with hydrazine derivatives.

Protocol 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to yield a chalcone.

Materials:

  • Substituted acetophenone (e.g., 4-chloroacetophenone)

  • Substituted benzaldehyde

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the substituted benzaldehyde in ethanol.

  • Prepare a solution of NaOH and add it dropwise to the reaction mixture while stirring and maintaining the temperature below 25°C with an ice bath.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to a neutral pH.

  • Collect the precipitated chalcone by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone intermediate.

Protocol 2: Cyclization to Form this compound Derivatives

This protocol outlines the reaction of the chalcone intermediates with hydrazine hydrate or substituted hydrazines to form the pyrazole ring.

Materials:

  • Chalcone intermediate from Protocol 1

  • Hydrazine hydrate or a substituted hydrazine

  • Glacial acetic acid or another suitable solvent

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate in glacial acetic acid.

  • Add a slight molar excess of hydrazine hydrate or the desired substituted hydrazine.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated pyrazole derivative by vacuum filtration.

  • Wash the solid with water and then recrystallize from an appropriate solvent to yield the purified product.

High-Throughput Screening of the Pyrazole Library

The synthesized library can be screened against various targets. Below are representative protocols for anticancer and antimicrobial high-throughput screening.

Protocol 3: Primary High-Throughput Screening for Anticancer Activity (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of the pyrazole library on cancer cell viability.[5]

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilization solution

  • 384-well clear-bottom microplates

  • Automated liquid handling system

  • Microplate reader

Procedure:

  • Cell Seeding: Using an automated dispenser, seed cancer cells into 384-well plates at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Prepare compound plates by diluting the pyrazole library compounds in DMSO and then in culture medium to the desired final screening concentration (e.g., 10 µM). Transfer the diluted compounds to the cell plates. Include appropriate controls (vehicle control, positive control inhibitor).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds that reduce cell viability below a certain threshold (e.g., 50%) are considered "hits."

HTS_Workflow_Anticancer cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis prep_lib Prepare this compound Library in DMSO add_compounds Add Library Compounds and Controls prep_lib->add_compounds prep_cells Culture and Prepare Cancer Cell Suspension seed_plate Seed Cells into 384-well Plates prep_cells->seed_plate seed_plate->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate Percent Cell Viability read_plate->calc_viability hit_id Identify 'Hits' Below Viability Threshold calc_viability->hit_id confirm_hits Hit Confirmation and IC50 Determination hit_id->confirm_hits

Caption: High-throughput screening workflow for anticancer agents.
Protocol 4: Primary High-Throughput Screening for Antimicrobial Activity (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the pyrazole library compounds against various microorganisms.[6][7]

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 384-well microtiter plates

  • Automated liquid handling system

  • Microplate reader or visual inspection setup

Procedure:

  • Compound Plating: Prepare serial dilutions of the pyrazole library compounds in the appropriate broth medium in 384-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth medium.

  • Inoculation: Add the microbial inoculum to each well of the compound plates. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Determine the MIC as the lowest concentration of a compound that completely inhibits the visible growth of the microorganism. This can be done visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

HTS_Workflow_Antimicrobial cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis prep_lib Prepare Serial Dilutions of Pyrazole Library inoculate_plates Inoculate Plates with Microbial Suspension prep_lib->inoculate_plates prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plates incubate Incubate at Optimal Temperature inoculate_plates->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic hit_selection Select 'Hits' with Potent MIC Values determine_mic->hit_selection EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth and Survival mTOR->Cell_Growth MAPK_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Nucleus Nucleus Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_Phase G2 Phase Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Cytokinesis_Regulation Cytokinesis Regulation Aurora_B->Cytokinesis_Regulation Centrosome_Separation->Prophase Spindle_Assembly->Metaphase Chromosome_Alignment->Metaphase Cytokinesis_Regulation->Cytokinesis

References

Application Notes and Protocols for the Quantification of 3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(4-chlorophenyl)-1H-pyrazole, a crucial moiety in many pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and reproducible quantification in various sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of pyrazole derivatives. This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid). The recommended starting ratio is 60:40 (v/v), which should be optimized for optimal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV scan of a standard solution of this compound (typically in the range of 220-280 nm).

2. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile. Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix (e.g., pharmaceutical formulation):

    • For solid dosage forms, accurately weigh and crush a representative sample. Dissolve a known quantity in the mobile phase or a suitable solvent, sonicate to ensure complete dissolution, and dilute as necessary to fall within the calibration range.

    • For liquid formulations, dilute the sample directly with the mobile phase to the appropriate concentration.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.

3. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for the HPLC analysis of pyrazole derivatives. These values should be established specifically for this compound during method validation.

ParameterTypical Value
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)~10-100 ng/mL
Limit of Quantitation (LOQ)~50-200 ng/mL

4. Data Analysis:

  • Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of a known standard.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the unknown samples.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Quantification Standard_Prep Prepare Standard Stock Solution (1 mg/mL) Serial_Dilution Perform Serial Dilutions for Calibration Curve Standard_Prep->Serial_Dilution Sample_Prep Prepare Sample Solution (Dissolution/Dilution) Filtration Filter all solutions (0.45 µm) Sample_Prep->Filtration Injection Inject Sample/Standard (10 µL) Filtration->Injection HPLC_System HPLC System with UV-Vis Detector C18_Column C18 Column Mobile_Phase Isocratic Mobile Phase C18_Column->Injection Mobile_Phase->Injection Detection UV Detection Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Area Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve (Standard Area vs. Conc.) Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard_Prep Prepare Standard Solutions in Volatile Solvent GC_Injection Inject Sample into GC Standard_Prep->GC_Injection Sample_Extraction Sample Extraction (LLE/SPE/Dissolution) Derivatization Derivatization (Optional) Sample_Extraction->Derivatization Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Scan or SIM) Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Quantification Quantification using Calibration Curve TIC->Quantification Library_Search Library Search & Spectral Matching Mass_Spectrum->Library_Search

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their significant anti-inflammatory properties.[1][2][3][4][5][6] The therapeutic success of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has highlighted the potential of the pyrazole scaffold in developing safer and more effective anti-inflammatory agents.[1][7][8][9] These compounds primarily exert their effects by inhibiting key enzymes in the inflammatory cascade, such as COX-2, and modulating intracellular signaling pathways like NF-κB and MAPK.[1][10][11]

This document provides a detailed experimental framework for the comprehensive evaluation of novel pyrazole derivatives, covering essential in vitro screening assays and in vivo validation models.

Key Inflammatory Signaling Pathways

Understanding the underlying molecular mechanisms is crucial for targeted drug design. Pyrazole derivatives often interfere with major pro-inflammatory signaling cascades.

COX-2 and Prostaglandin Synthesis Pathway

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[8][12][13] While COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining, COX-2 is inducible and highly expressed at inflammatory sites.[9][13] Selective inhibition of COX-2 is a primary strategy for anti-inflammatory drug development.[7][9][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_prostanoids Prostanoids Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (PGH2) Prostaglandins (PGH2) COX-1 (Constitutive)->Prostaglandins (PGH2) COX-2 (Inducible)->Prostaglandins (PGH2) PGE2 PGE2 Prostaglandins (PGH2)->PGE2 PGI2 PGI2 Prostaglandins (PGH2)->PGI2 TXA2 TXA2 Prostaglandins (PGH2)->TXA2 GI Protection GI Protection Prostaglandins (PGH2)->GI Protection Inflammation & Pain Inflammation & Pain PGE2->Inflammation & Pain Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces Expression Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib) Pyrazole Derivative (e.g., Celecoxib)->COX-2 (Inducible) Inhibits PLA2 PLA2

Caption: COX-2 pathway and inhibition by pyrazole derivatives.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[10][14][15] In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as cytokines or lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[14][16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor (e.g., TLR4, TNFR) Receptor (e.g., TLR4, TNFR) IKK Complex IKK Complex Receptor (e.g., TLR4, TNFR)->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF-kB (p50/p65) NF-kB (p50/p65) NF-kB_nuc NF-kB NF-kB (p50/p65)->NF-kB_nuc Translocates IkB-NF-kB IkB-NF-kB Complex IkB-NF-kB->IKK Complex IkB-NF-kB->NF-kB (p50/p65) Releases DNA DNA NF-kB_nuc->DNA Binds Gene Transcription Gene Transcription DNA->Gene Transcription Induces Pro-inflammatory Proteins (Cytokines, COX-2) Pro-inflammatory Proteins (Cytokines, COX-2) Gene Transcription->Pro-inflammatory Proteins (Cytokines, COX-2) Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α)->Receptor (e.g., TLR4, TNFR) Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->IKK Complex Inhibits G Extracellular Stimuli (LPS, Cytokines) Extracellular Stimuli (LPS, Cytokines) MAP3K (e.g., TAK1, MEKK1) MAP3K (e.g., TAK1, MEKK1) Extracellular Stimuli (LPS, Cytokines)->MAP3K (e.g., TAK1, MEKK1) MAP2K (e.g., MKK3/6, MKK4/7) MAP2K (e.g., MKK3/6, MKK4/7) MAP3K (e.g., TAK1, MEKK1)->MAP2K (e.g., MKK3/6, MKK4/7) phosphorylates MAPK (e.g., p38, JNK) MAPK (e.g., p38, JNK) MAP2K (e.g., MKK3/6, MKK4/7)->MAPK (e.g., p38, JNK) phosphorylates Transcription Factors (e.g., AP-1, NF-kB) Transcription Factors (e.g., AP-1, NF-kB) MAPK (e.g., p38, JNK)->Transcription Factors (e.g., AP-1, NF-kB) activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1, NF-kB)->Inflammatory Gene Expression Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->MAPK (e.g., p38, JNK) Inhibits G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A COX-1/COX-2 Enzyme Inhibition Assay B Nitric Oxide Synthase (NOS) Inhibition Assay A->B Potent Hits C LPS-Induced Cytokine Production Assay (e.g., RAW 264.7 cells) B->C Lead Lead Compound Identification C->Lead Confirmed Activity D Carrageenan-Induced Paw Edema Model E Toxicology & PK/PD Studies D->E Efficacious Compounds Start Pyrazole Derivative Library Start->A Lead->D

References

Application Notes and Protocols: Leveraging the 3-(4-chlorophenyl)-1H-pyrazole Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-(4-chlorophenyl)-1H-pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities. Its structural versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This document provides an overview of the applications of this scaffold in drug design, detailed experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data to guide structure-activity relationship (SAR) studies. Derivatives of this scaffold have shown significant potential as anticancer, anti-inflammatory, and antifungal agents, often through the inhibition of key signaling pathways.[1][2][3]

Data Presentation: Biological Activities of this compound Derivatives

The following table summarizes the quantitative data for various derivatives based on the this compound scaffold, highlighting their potential in different therapeutic areas.

Compound ID/DescriptionTarget/AssayCell Line(s)IC50/GI50 (µM)Reference
(E)-1-(4-tert-butylbenzyl-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideCytotoxicityA5490.28[4]
Oxime-linked pyrazole derivativeCytotoxicityA54914.5[4]
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazideAutophagy InductionNCIH46032 (at 48h)[4]
N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazideCytotoxicityMCF7, SF-268, NCI-H4603.79 (GI50)[4]
Pyrazolyl hydroxamic acid derivativeAnti-proliferative activityA549Potent[4]
N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamideAurora-A kinase inhibitionHCT116, MCF-70.39, 0.46[5]
Pyrano[2,3-c]pyrazole derivative (Compound 4j)AKT2/PKBβ Inhibition-Low micromolar[6][7]
Pyrano[2,3-c]pyrazole derivative (Compound 4j)Anti-glioma activityGL26120 (EC50)[6][7]
1H-pyrazol-5(4H)-one derivative (Compound 3a)VEGFR-2 Inhibition-0.038[8]
1H-pyrazol-5(4H)-one derivative (Compound 3i)VEGFR-2 Inhibition-0.0089[8]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e)JAK2 Inhibition-0.166
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e)JAK3 Inhibition-0.057[9]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e)Aurora A Inhibition-0.939[9]
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative (Compound 10e)Aurora B Inhibition-0.583[9]
Phenylpyrazole Derivative (GQN-B37-E)MCL-1 Inhibition-0.6 (Ki)

Experimental Protocols

General Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes a common method for synthesizing a key intermediate used in the development of various pyrazole derivatives.[10]

Materials:

  • 4-chloroacetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Vilsmeier-Haack reagent (prepared from DMF and POCl₃)

  • Sodium carbonate

  • Hydroxylamine

Procedure:

  • Synthesis of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine:

    • In a round-bottom flask, dissolve 4-chloroacetophenone and an equimolar amount of phenylhydrazine in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure product.

  • Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde:

    • To a cooled solution of the product from the previous step in DMF, slowly add the Vilsmeier-Haack reagent.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry. Purify by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][11]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 4,000-5,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of the synthesized compounds against specific kinases.

Materials:

  • Purified kinase (e.g., AKT2, JAK2)

  • Kinase buffer

  • Substrate peptide

  • ATP (radiolabeled or with a detection system like ADP-Glo™)

  • Test compounds dissolved in DMSO

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the purified kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrate peptide and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and measure the kinase activity. For radiolabeled ATP, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For ADP-Glo™, the amount of ADP produced is measured via a luminescence-based assay.

  • Data Analysis: Plot the kinase activity against the compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram: Inhibition of the PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is common in many cancers. Several this compound derivatives have been identified as inhibitors of this pathway, particularly targeting AKT.[6][7]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-(4-chlorophenyl)-1H- pyrazole Derivative Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by a this compound derivative.

Experimental Workflow: Synthesis and Evaluation of Pyrazole Derivatives

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel drug candidates based on the this compound scaffold.

Experimental_Workflow Start Start: Scaffold Selection (this compound) Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Kinase Inhibition, Pathway Analysis) Hit_ID->Secondary_Assay Active SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Inactive Secondary_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the design and evaluation of this compound derivatives.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-chlorophenyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the cyclocondensation reaction of a 1,3-difunctional compound with a hydrazine derivative.[1] Key starting materials often include derivatives of 4-chloroacetophenone or 4-chlorobenzaldehyde. Common approaches include:

  • Reaction of a chalcone precursor: Condensation of a chalcone, such as (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, with hydrazine hydrate.

  • Knorr-type synthesis: Reaction of a 1,3-dicarbonyl compound, like 1-(4-chlorophenyl)-1,3-butanedione, with hydrazine.[2]

  • From 4-chloroacetophenone and phenylhydrazine: A multi-step synthesis can involve the initial condensation of 4-chloroacetophenone and phenylhydrazine, followed by reaction with a Vilsmeier-Haack reagent to form the pyrazole ring.[3]

Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] Regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions.[1]

  • Solvent Choice: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some pyrazole syntheses.[1] Protic polar solvents such as methanol and ethanol generally favor the formation of the desired pyrazole isomer over side products.[4]

  • Catalyst: The type of catalyst used (acidic, basic, or neutral) can direct the reaction towards a specific regioisomer.[1] For example, Knorr and Paal-Knorr syntheses often use catalytic amounts of a protic acid to facilitate the initial imine formation.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete Reaction: The reaction may not have proceeded to completion. 2. Side Reactions: Formation of unwanted byproducts.[5] 3. Suboptimal Catalyst: The choice or amount of catalyst may not be ideal.[5] 4. Poor Quality Starting Materials: Impurities in reactants can lead to side reactions.[1]1. Monitor Reaction Progress: Use TLC or LC-MS to ensure all starting material is consumed.[5] 2. Increase Reaction Time and/or Temperature: Consider refluxing the reaction mixture or using microwave-assisted synthesis to improve reaction rates and yields.[5] 3. Optimize Catalyst: Experiment with different acid or base catalysts and vary the concentration. For Knorr-type syntheses, a catalytic amount of acetic acid or a mineral acid is often effective.[3][5] 4. Purify Starting Materials: Ensure the purity of the 1,3-dicarbonyl compound (or its precursor) and the hydrazine derivative.[1]
Formation of Stable Intermediates In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[1]Adjust reaction conditions by increasing the temperature or adding a dehydrating agent to promote the final dehydration step.[1]
Isomeric Pyrazole Formation Lack of regioselectivity in the cyclocondensation reaction.[1]Refer to the FAQ on improving regioselectivity by optimizing solvent and catalyst choice.[1]
Difficulty in Product Purification The crude product may contain unreacted starting materials, side products, or residual catalyst.Recrystallization: This is a common method for purifying the solid product.[1] Column Chromatography: Use silica gel chromatography for more challenging separations.[1]

Experimental Protocols

Synthesis of this compound from a Chalcone Precursor

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve the chalcone precursor in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate dropwise to the reaction mixture while stirring.

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

SolventReaction Time (h)Yield (%)Reference
Methanol7268[4]
Ethanol--[3]
Toluene-No Reaction[4]
Dichloromethane-High 2:3 ratio of pyrazole to Michael addition product[4]
Acetic Acid-High 2:3 ratio of pyrazole to Michael addition product[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve Chalcone in Ethanol add_catalyst Add Catalytic Acetic Acid start->add_catalyst add_hydrazine Add Hydrazine Hydrate add_catalyst->add_hydrazine reflux Reflux and Monitor by TLC add_hydrazine->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice-Cold Water cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Product filter_wash->dry purify Recrystallize dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reactions Side Reactions issue->side_reactions bad_catalyst Suboptimal Catalyst issue->bad_catalyst impure_reagents Impure Starting Materials issue->impure_reagents monitor Monitor Progress (TLC/LC-MS) incomplete_rxn->monitor increase_time_temp Increase Time/Temperature incomplete_rxn->increase_time_temp optimize_catalyst Optimize Catalyst side_reactions->optimize_catalyst bad_catalyst->optimize_catalyst purify_reagents Purify Reagents impure_reagents->purify_reagents

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(4-chlorophenyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound involve the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] Key starting materials often include derivatives of 4-chloroacetophenone or 4-chlorobenzaldehyde.[2][3] Another common approach is the reaction of a chalcone with hydrazine.[4]

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve regioselectivity?

A2: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][5] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[5] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, potentially leading to a different major regioisomer.[1]

To improve regioselectivity:

  • pH Control: Adjusting the reaction's pH can influence the initial site of attack by hydrazine.[1] Acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may improve the ratio of the desired product.

  • Steric Hindrance: Utilizing a starting material where one carbonyl group is significantly more sterically hindered can direct the hydrazine to attack the less hindered site.[6]

Q3: My pyrazole product appears to be unstable and is degrading. What could be the cause?

A3: Product degradation can occur if the reaction conditions are too harsh or if the workup procedure is inappropriate.[6] Pyrazole rings can be sensitive to strong acids or high temperatures. If you suspect degradation, consider using milder reaction conditions, such as a lower temperature or a less aggressive catalyst. During workup, ensure that any acidic or basic solutions are neutralized carefully.

Troubleshooting Guide: Low Yield

Low yield is a frequent issue in the synthesis of this compound. The following guide provides a systematic approach to identifying and resolving the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed purity Assess Starting Material Purity start->purity Start Here stoichiometry Verify Stoichiometry purity->stoichiometry Pure solution Yield Improved purity->solution Impure -> Purify conditions Optimize Reaction Conditions stoichiometry->conditions Correct stoichiometry->solution Incorrect -> Adjust side_reactions Investigate Side Reactions conditions->side_reactions Optimized conditions->solution Suboptimal -> Refine purification Review Purification Procedure side_reactions->purification Minimal side_reactions->solution Significant -> Modify Conditions purification->solution Losses Minimized purification->solution High Losses -> Optimize Purification

Caption: A logical workflow for troubleshooting low pyrazole yield.

Detailed Troubleshooting Steps
Problem Possible Cause Recommended Solution
Low Conversion of Starting Material Poor quality of starting materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and reduced yield.[1][5] Hydrazine derivatives can also degrade over time.Ensure the purity of your reactants. Use a freshly opened or purified hydrazine reagent.[5]
Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion.Verify the molar ratios of your reactants. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[5]
Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the reaction rate and yield.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[5] Experiment with different solvents and temperatures.
Formation of Significant Side Products Incomplete cyclization: Stable intermediates, such as hydroxyl-pyrazolines, may form and not dehydrate to the final pyrazole product.Try increasing the reaction temperature or adding a dehydrating agent to promote cyclization.
Formation of regioisomers: As discussed in the FAQs, unsymmetrical starting materials can lead to a mixture of products.[1][5]Refer to the FAQ on improving regioselectivity by controlling pH, solvent, and steric factors.[1][6]
Product Loss During Workup and Purification Degradation during workup: The pyrazole product may be sensitive to the pH or temperature of the workup procedure.[6]Ensure careful neutralization of acidic or basic solutions. Avoid excessive heating during solvent removal.
Inefficient purification: Significant product loss can occur during recrystallization or column chromatography.[6]Optimize your purification method. For recrystallization, use the minimum amount of hot solvent necessary to dissolve the product and allow for slow cooling.[7]

Quantitative Data on Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes the impact of various parameters on yield based on literature data.

Parameter Condition Yield (%) Reference
Solvent Ethanol~80%
Glacial Acetic Acid~70-75%[8]
Catalyst Base (KOH)Good to Excellent[9]
Acid (Glacial Acetic Acid)Good[3]
Reaction Time 2-3 hours (at room temp)Good[10]
6.5 hours (reflux)Good
Temperature Room TemperatureGood[10]
RefluxGood[8]

Experimental Protocols

Protocol 1: Synthesis from 4'-Chloroacetophenone and Hydrazine

This protocol is a common and effective method for the preparation of this compound.

Reaction Scheme:

ReactionScheme cluster_reactants Reactants cluster_product Product A 4'-Chloroacetophenone C This compound A->C + Hydrazine Hydrate (Ethanol, Reflux) B Hydrazine Hydrate

Caption: Synthesis of this compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-chloroacetophenone (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.[7]

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, and mixtures with water are often suitable for pyrazole derivatives.[7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator.[11]

References

Technical Support Center: Purification of Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of substituted pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My substituted pyrazole derivative has poor solubility in common organic solvents, making recrystallization difficult. What should I do?

A1: Poor solubility is a common challenge. Here are several strategies to address this issue:

  • Hot Filtration: If your compound is sparingly soluble even in hot solvents, hot filtration can be used to remove insoluble impurities. Dissolve the compound in a minimal amount of a suitable hot solvent and filter it quickly.

  • Solvent Mixtures: Employ a binary solvent system. Dissolve your compound in a "good" solvent (one in which it is soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until turbidity (cloudiness) appears. Slow cooling should then promote crystallization.[1]

  • Structural Modification: If feasible, consider introducing polar functional groups (e.g., hydroxyl, amino) to the pyrazole structure to improve solubility.[1]

  • Salt Formation: If your pyrazole derivative possesses acidic or basic functional groups, converting it into a salt can significantly enhance its aqueous solubility.[1]

  • Alternative Purification Techniques: If recrystallization remains ineffective, consider other methods such as column chromatography or solid-phase extraction (SPE).[1] For column chromatography with poorly soluble compounds, you can dissolve the crude product in a strong polar solvent like DMF or DMSO, adsorb it onto a small amount of silica gel, and then load it onto the column.[1]

Q2: What are the best solvents for recrystallizing substituted pyrazole derivatives?

A2: The choice of solvent is highly dependent on the polarity of the specific pyrazole derivative. However, some commonly used solvents and systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and cyclohexane are frequently employed.[2] For the parent 1H-pyrazole, petroleum ether, cyclohexane, or water can be used.[2]

  • Mixed Solvent Systems: A popular technique involves dissolving the pyrazole derivative in a hot "good" solvent (e.g., ethanol, methanol) and then adding a "poor" solvent (e.g., water, hexane) until turbidity is observed, followed by slow cooling.[1][2] Common combinations include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[2]

Q3: I am struggling to separate regioisomers of my pyrazole derivative. What purification methods can I use?

A3: Separating regioisomers can be challenging but is often achievable through the following methods:

  • Fractional Recrystallization: This method can be effective if the regioisomers have different solubilities in a specific solvent system. It involves multiple, sequential recrystallization steps to enrich one isomer.[2]

  • Column Chromatography: Silica gel chromatography is a common and effective method for separating pyrazole regioisomers.[3][4] The choice of eluent system is critical and should be optimized using thin-layer chromatography (TLC).

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide high-resolution separation of isomers.

Q4: My purified pyrazole derivative is still showing impurities. What are some common sources of contamination and how can I remove them?

A4: Impurities can arise from starting materials, side reactions, or degradation. Here are some strategies for their removal:

  • Acid-Base Extraction: If your pyrazole derivative has different acidic or basic properties than the impurities, an acid-base extraction can be a simple and effective purification step.[5]

  • Deactivated Silica Gel: Some pyrazole derivatives may interact strongly with silica gel. Deactivating the silica gel with triethylamine or ammonia in methanol can help prevent product loss during column chromatography.[5]

  • Alternative Stationary Phases: If silica gel is not effective, consider using other stationary phases for chromatography, such as neutral alumina or C-18 reversed-phase silica.[5]

  • Formation of Acid Addition Salts: Pyrazoles can be converted into acid addition salts, which can then be crystallized from organic solvents to remove non-basic impurities.[6]

Troubleshooting Guides

Low Yield After Purification
Possible Cause Troubleshooting Strategy
Product Loss During Recrystallization - Use a minimal amount of hot solvent for dissolution.- Ensure slow cooling to maximize crystal formation.- Avoid washing the crystals with a solvent in which they are highly soluble.
Compound Adherence to Silica Gel - Deactivate the silica gel with triethylamine before use.[5]- Use a more polar eluent system.- Consider using an alternative stationary phase like alumina.[5]
Incomplete Elution from Column - After the main product has eluted, flush the column with a much stronger solvent to check for any remaining compound.
Degradation During Purification - If the compound is sensitive to acid, avoid acidic conditions (e.g., untreated silica gel).- If the compound is sensitive to heat, perform purification at lower temperatures.
Oily Product Instead of Crystals
Possible Cause Troubleshooting Strategy
Presence of Impurities - The presence of impurities can inhibit crystallization. Try an additional purification step like a quick filtration through a small plug of silica gel before recrystallization.
Supersaturation - Scratch the inside of the flask with a glass rod to induce crystal nucleation.- Add a seed crystal of the pure compound if available.
Inappropriate Solvent - The compound may be too soluble in the chosen solvent. Try a different solvent or a mixed-solvent system where the compound has lower solubility at room temperature.
Cooling Too Rapidly - Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude substituted pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the compound completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. For further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of a hot "good" solvent (a solvent in which it is readily soluble).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes faintly turbid.

  • Clarification: If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Purification_Workflow General Purification Workflow for Substituted Pyrazoles crude_product Crude Pyrazole Derivative solubility_test Solubility Testing crude_product->solubility_test recrystallization Recrystallization solubility_test->recrystallization Good Solubility in Hot Solvent column_chromatography Column Chromatography solubility_test->column_chromatography Poor Solubility or Isomer Mixture analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis column_chromatography->analysis other_methods Other Methods (e.g., SPE, Acid-Base Extraction) other_methods->analysis pure_product Pure Product analysis->pure_product Pure fail Impure analysis->fail Not Pure fail->column_chromatography Try Different Technique fail->other_methods Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Re-heat and add more 'good' solvent. Or try a different solvent system. oiling_out->solution1 Yes no_crystals No Crystals Form? low_yield->no_crystals No solution2 Ensure minimal hot solvent was used. Cool slowly. Avoid excessive washing. low_yield->solution2 Yes solution3 Scratch flask interior. Add a seed crystal. Concentrate solution and re-cool. no_crystals->solution3 Yes success Successful Crystallization no_crystals->success No solution1->start solution2->success solution3->success failure Consider Alternative Purification solution3->failure Still No Crystals

References

Technical Support Center: Overcoming Solubility Challenges with 3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 3-(4-chlorophenyl)-1H-pyrazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound precipitating when I dilute it in my aqueous assay buffer?

A1: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound.[1][2][3] The primary reason is "solvent shock," where the rapid change from a high-concentration organic stock solution (like DMSO) to an aqueous buffer causes the compound to crash out of solution as it is no longer soluble at that concentration in the new solvent environment.[1] Exceeding the compound's aqueous solubility limit is the fundamental cause.[4]

Q2: What is the maximum recommended concentration of DMSO in my cell-based assay?

A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe, with <0.1% being ideal for sensitive assays.[5][6] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.[6]

Q3: Can I use a solution that has a visible precipitate?

A3: No, it is strongly advised not to use a solution with a visible precipitate. The presence of solid particles means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]

Q4: How can I improve the solubility of this compound in my experiments?

A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds. These include:

  • Co-solvents: Using a water-miscible organic solvent like DMSO to prepare a high-concentration stock solution.[7][8]

  • Excipients: Incorporating solubility enhancers such as cyclodextrins or surfactants (e.g., Tween-20, Pluronic F-68) in your assay buffer.[9][10][11][12][13]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility. However, this compound has limited ionizable groups, so this may have a minimal effect.[7]

  • Formulation Strategies: For in vivo or complex in vitro models, lipid-based formulations or amorphous solid dispersions can be considered.[14][15][16]

Q5: Are there any alternatives to DMSO for stock solutions?

A5: While DMSO is the most common solvent for preparing stock solutions of poorly soluble compounds for in vitro screening, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[8][17] However, the compatibility of these solvents with your specific assay system and their potential for cytotoxicity must be evaluated.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution
Observation Potential Cause Recommended Solution
Cloudiness or visible particles form immediately after adding the DMSO stock to the aqueous buffer.The final concentration of the compound exceeds its aqueous solubility.Decrease the final assay concentration of the compound.
Rapid change in solvent polarity ("solvent shock").- Add the compound stock solution to the assay buffer dropwise while vortexing or stirring gently.[1] - Perform a serial dilution of the stock solution in the assay buffer.[1] - Pre-warm the aqueous solution to the assay temperature (e.g., 37°C) before adding the compound.[1]
Issue 2: Precipitation Over Time During Incubation
Observation Potential Cause Recommended Solution
The solution is initially clear but becomes cloudy or forms a precipitate during incubation at 37°C.The compound has lower solubility at the incubation temperature.Pre-warm all solutions to the incubation temperature before mixing.
The compound is unstable in the assay medium and is degrading to a less soluble product.Assess the stability of the compound in the assay medium over the time course of the experiment.
Interaction with components in the cell culture medium (e.g., proteins, salts).Test the solubility of the compound in a simpler buffer (e.g., PBS) to see if media components are the cause. Consider using a serum-free medium for the initial dilution if compatible with your assay.

Quantitative Data on Solubility

Disclaimer: The following data are representative examples and may not reflect experimentally determined values for this compound.

Table 1: Apparent Solubility of this compound in Different Solvents

Solvent Apparent Solubility (µg/mL) Notes
Water< 1Very low aqueous solubility.
Phosphate-Buffered Saline (PBS), pH 7.4< 1Similar to water; physiological salts do not significantly improve solubility.
100% DMSO> 20,000Highly soluble in DMSO.
100% Ethanol~5,000Soluble in ethanol.
PBS with 1% DMSO~5Limited solubility in low percentage co-solvent.
PBS with 5% DMSO~25Increased solubility with higher DMSO concentration.

Table 2: Effect of Solubility Enhancers on the Aqueous Solubility of this compound

Solubilizing Agent Concentration Apparent Solubility in PBS, pH 7.4 (µg/mL)
None (Control)-< 1
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 mM~50
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10 mM~80
Tween® 200.01% (v/v)~15
Pluronic® F-680.02% (v/v)~20

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh a sufficient amount of this compound (MW: 178.62 g/mol ). For example, weigh 1.79 mg to prepare 1 mL of a 10 mM stock solution.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the weighed compound.

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of compound stability at higher temperatures.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Pre-warm Medium: Pre-warm the cell culture medium or assay buffer to 37°C.

  • Prepare Intermediate Dilution (Optional but Recommended): a. Perform an intermediate dilution of the 10 mM stock solution in 100% DMSO to get closer to the final desired concentration range. This helps in reducing the volume of DMSO added to the final assay.

  • Final Dilution: a. Vigorously vortex or stir the pre-warmed medium. b. While the medium is being mixed, add a small volume of the DMSO stock solution dropwise to achieve the final desired concentration. For example, to achieve a 10 µM final concentration with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock to 1 mL of medium.

  • Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness against a dark background.

Visualizations

G Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay B Check Individual Components: Stock Solution, Buffer, Media A->B C Precipitation in Stock Solution? B->C Check 1 D Precipitation Upon Addition to Aqueous Buffer? B->D Check 2 E Precipitation During Incubation? B->E Check 3 C->D No S1 Modify Stock Solvent (e.g., use anhydrous DMSO) C->S1 Yes D->E No S2 Optimize Dilution Protocol: - Decrease final concentration - Serial dilution - Vortex during addition D->S2 Yes S3 Optimize Assay Conditions: - Pre-warm solutions - Add solubility enhancers (e.g., cyclodextrins, surfactants) E->S3 Yes

Caption: A general workflow for troubleshooting compound precipitation.

G Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Inclusion Complex Formation cluster_1 Result compound Poorly Soluble Compound (e.g., this compound) Hydrophobic cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Interior compound:f1->cyclodextrin:f2 Encapsulation complex Soluble Inclusion Complex Compound encapsulated in cyclodextrin's hydrophobic core compound->complex Forms cyclodextrin->complex Forms Increased_Solubility Increased Apparent Aqueous Solubility complex->Increased_Solubility

Caption: Cyclodextrin enhances solubility by encapsulating the hydrophobic compound.

G Decision Tree for Solubility Enhancement Start Compound Precipitates in Aqueous Buffer Q1 Is final concentration < 10 µM and DMSO < 0.5%? Start->Q1 A1_Yes Optimize Dilution Method: - Serial Dilution - Vortexing during addition Q1->A1_Yes Yes A1_No Reduce Final Concentration Q1->A1_No No Q2 Does precipitation persist? A1_Yes->Q2 A1_No->Q2 A2_Yes Incorporate Solubility Enhancers Q2->A2_Yes Yes A2_No Proceed with Assay Q2->A2_No No Enhancers Choose Enhancer: - Cyclodextrins (e.g., HP-β-CD) - Non-ionic surfactants (e.g., Tween-20) - Co-solvents (increase %) A2_Yes->Enhancers Q3 Is the enhancer compatible with the assay? Enhancers->Q3 A3_Yes Proceed with Assay Q3->A3_Yes Yes A3_No Test Alternative Enhancer or Consider Formulation Change Q3->A3_No No

Caption: A decision tree for selecting a suitable solubilization strategy.

References

Technical Support Center: Enhancing the Stability of 3-(4-chlorophenyl)-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of 3-(4-chlorophenyl)-1H-pyrazole analog stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the stability testing of this compound analogs.

Problem Possible Causes Recommended Solutions
Unexpectedly high degradation of the analog in solution. Hydrolysis: The pyrazole ring or substituents may be susceptible to hydrolysis, especially at non-neutral pH.- Determine the pKa of your analog to understand its ionization state at different pH values.- Conduct forced degradation studies across a range of pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0) to identify the pH of maximum stability.[1]- For analogs with ester groups, be aware of potential hydrolytic instability.[1]- Consider formulation with buffering agents to maintain the optimal pH.
Oxidation: The pyrazole ring can be susceptible to oxidative degradation.[2][3]- Degas solvents to remove dissolved oxygen.- Blanket the sample with an inert gas (e.g., nitrogen or argon) during the experiment and storage.- Include an antioxidant in the formulation, if compatible with the intended application.- Store samples protected from air and in tightly sealed containers.
Photodegradation: Exposure to light, particularly UV light, can induce degradation.[4]- Conduct experiments under amber or light-protected conditions.- Use amber vials for sample storage.- Perform photostability studies according to ICH Q1B guidelines to assess the intrinsic photoreactivity of the analog.
Inconsistent or non-reproducible stability data. Analytical Method Issues: The analytical method may not be stability-indicating, or it may lack precision.- Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.[5]- Ensure the method is validated for precision, accuracy, linearity, and robustness as per ICH guidelines.[6]- Check for co-elution of degradants with the main peak using a photodiode array (PDA) detector to assess peak purity.
Sample Handling and Storage: Inconsistent temperature, humidity, or light exposure during sample handling and storage.- Maintain a consistent and controlled environment for all stability samples.- Use calibrated stability chambers for long-term and accelerated studies.- Ensure that the container closure system is appropriate and does not interact with the sample.
Appearance of unknown peaks in the chromatogram during stability studies. Formation of Degradation Products: The analog is degrading under the tested conditions.- Perform forced degradation studies (acid, base, oxidation, thermal, photolytic) to systematically generate and identify potential degradation products.[1][4]- Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures.[4]- Synthesize and characterize potential degradation products to confirm their identity.
Interaction with Excipients: The analog may be reacting with excipients in the formulation.- Conduct compatibility studies with individual excipients to identify any interactions.- Analyze placebo samples under the same stress conditions to rule out degradation of the excipients themselves.
No significant degradation observed even under harsh stress conditions. High Intrinsic Stability: The analog may be inherently very stable. For instance, the structurally related drug celecoxib is notably stable under various stress conditions.[1][4]- While this is a positive attribute, ensure that the stress conditions were rigorous enough to be meaningful (e.g., sufficient duration, temperature, or concentration of stressing agent).- The goal of forced degradation is to achieve 5-20% degradation to demonstrate the method's separating power.[7] If no degradation is observed, you may need to apply more extreme conditions to confirm the stability-indicating nature of your analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound analogs?

A1: The primary degradation pathways for pyrazole-containing compounds include oxidation, photolysis, and hydrolysis.[1][2][4] The specific susceptibility of a this compound analog will depend on its other substituents.

  • Oxidation: The pyrazole ring can be oxidized, potentially leading to ring-opened products or the formation of hydroxypyrazole derivatives.[2][3]

  • Photolysis: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products. Studies on the related compound celecoxib have shown it to be significantly degraded under UV irradiation at 254nm.[4]

  • Hydrolysis: While the pyrazole ring itself is generally stable to hydrolysis, functional groups on the pyrazole or its substituents (e.g., esters, amides) can be susceptible to acid or base-catalyzed hydrolysis.[1]

Q2: How do I perform a forced degradation study for my analog?

A2: A forced degradation study, also known as stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[1] The goal is to generate degradation products to develop and validate a stability-indicating analytical method. A typical study includes:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C).[1][7]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[1][7]

  • Oxidation: 3-30% hydrogen peroxide at room temperature.[1]

  • Thermal Degradation: Dry heat (e.g., 105°C) for a specified duration.[3]

  • Photodegradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[7]

Q3: What is a stability-indicating method and why is it important?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[5] It is crucial for stability studies because it ensures that the decrease in the API concentration is real and not masked by co-eluting degradation products, thus providing an accurate assessment of the drug's stability.

Q4: How can I enhance the stability of my this compound analog?

A4: Enhancing stability can be approached through two main strategies:

  • Structural Modification:

    • Replace labile functional groups: For example, if an ester is found to be hydrolytically unstable, it could be replaced with a more stable amide or ether linkage.

    • Introduce steric hindrance: Adding bulky groups near a reactive site can sterically hinder the approach of reactants, thereby slowing down degradation.

  • Formulation Strategies:

    • pH control: Formulating the analog in a buffered solution at its pH of maximum stability.

    • Use of antioxidants: Including antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to prevent oxidative degradation.

    • Lyophilization: Freeze-drying the compound can improve its solid-state stability by removing water.

    • Encapsulation: Using cyclodextrins or liposomes to protect the analog from the environment.

    • Appropriate Packaging: Using light-resistant and airtight containers.

Quantitative Stability Data

The following tables summarize quantitative stability data for Celecoxib , a structurally related 3,5-diaryl-substituted pyrazole analog, under various forced degradation conditions. This data can serve as a reference for what might be expected for this compound analogs, which are also known to be relatively stable.

Table 1: Stability of Celecoxib in Solution under Forced Degradation

Stress ConditionTemperatureDurationDegradation (%)Reference
Acidic (0.1 M HCl)40°C817 hours~3%[8]
Alkaline (0.1 M NaOH)40°C817 hours~3%[8]
Oxidative (H₂O₂)23°C817 hours~22%[8]

Table 2: Long-Term Stability of Celecoxib in River Water

Storage ConditionDurationDegradation (%)Reference
Room Temperature (limited sunlight)36 weeks~3%[4]
High Temperature70°CMinimal[4]
Sunlight Exposure-Minimal[4]
UV Irradiation (254 nm)-Complete[4]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Celecoxib (as a representative analog)

This protocol is adapted from published methods for the analysis of Celecoxib and its degradation products.[1][3]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Phosphate buffer (pH adjusted to 3.5 with phosphoric acid).

    • Solvent B: Acetonitrile.

    • Isocratic elution with a ratio of Solvent A:Solvent B (e.g., 45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 250 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation (for drug substance):

    • Accurately weigh about 50 mg of the this compound analog and transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (e.g., a mixture of mobile phase components) and sonicate for 15 minutes to dissolve.

    • Make up to volume with the diluent.

    • Further dilute as necessary to fall within the linear range of the method.

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of the analog at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 N HCl.

    • Heat at 80°C for 24 hours.[3]

    • Cool the solution and neutralize with an appropriate volume of 1 N NaOH.

    • Dilute with mobile phase to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 1 N NaOH.

    • Heat at 80°C for 24 hours.[3]

    • Cool the solution and neutralize with an appropriate volume of 1 N HCl.

    • Dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid drug substance in a hot air oven at 105°C for 24 hours.[3]

    • Dissolve the stressed solid in the mobile phase to achieve the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance and a solution of the drug (e.g., 1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare solutions of the stressed samples for analysis.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) start->acid base Base Hydrolysis (1N NaOH, 80°C) start->base oxidation Oxidation (30% H₂O₂, RT) start->oxidation thermal Thermal (105°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo neutralize Neutralize & Dilute acid->neutralize base->neutralize hplc Analyze via Stability-Indicating HPLC Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Evaluation (Peak Purity, % Degradation) hplc->data

Caption: Workflow for a forced degradation study.

Stability_Troubleshooting_Logic cluster_method Analytical Method Validation cluster_environment Environmental Factors cluster_chemistry Chemical Instability problem Inconsistent or High Degradation Observed check_method Is the method stability-indicating? problem->check_method check_environment Are storage conditions controlled? problem->check_environment forced_degradation Perform Forced Degradation Studies problem->forced_degradation validate_method Validate Method (Specificity, Precision, Accuracy) check_method->validate_method No peak_purity Check Peak Purity (PDA Detector) check_method->peak_purity Yes solution Implement Solution: - Method Refinement - Formulation Change - Structural Modification validate_method->solution peak_purity->solution control_storage Use Calibrated Stability Chambers check_environment->control_storage No protect_sample Protect from Light & Air check_environment->protect_sample Yes control_storage->solution protect_sample->solution check_pathway Identify Degradation Pathway check_pathway->solution lc_ms Identify Degradants (LC-MS) forced_degradation->lc_ms lc_ms->check_pathway

Caption: Logic diagram for troubleshooting stability issues.

References

Refinement of analytical techniques for 3-(4-chlorophenyl)-1H-pyrazole detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-(4-chlorophenyl)-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the detection and quantification of this compound?

A1: The most common and robust analytical techniques for this compound and related derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is often preferred for routine quantification due to its simplicity and scalability, while GC-MS is exceptionally powerful for identifying and separating isomers and for analyzing volatile and semi-volatile compounds.[1][3]

Q2: My HPLC analysis is showing poor peak shape (e.g., tailing or fronting). What are the likely causes?

A2: Poor peak shape in HPLC is a common issue. Key causes include:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the column's stationary phase can interact with the basic nitrogen atoms in the pyrazole ring, causing peak tailing. Using a low-silanol activity column or adding an acidic modifier (like formic or phosphoric acid) to the mobile phase can mitigate this.[2][3]

  • Inappropriate Solvent: A mismatch between the sample solvent and the mobile phase can cause distorted peaks. It is often best to dissolve the sample in the mobile phase itself.[4]

  • Column Degradation: The column may be nearing the end of its lifespan. Consider replacing it.

Q3: I am having difficulty retaining this compound on my C18 reverse-phase column. How can I improve retention?

A3: Due to its relatively polar nature, this compound can exhibit poor retention on standard C18 columns.[5][6] To improve retention, you can:

  • Decrease the organic solvent percentage in your mobile phase (e.g., reduce acetonitrile or methanol content).

  • Use an ion-pairing reagent. Perfluoroalkanoic acids added to the mobile phase can significantly increase the retention of small polar molecules like pyrazoles.[5][6]

  • Switch to a different stationary phase, such as one with phenyl-hexyl properties, which can offer different selectivity for aromatic compounds.

Q4: During GC-MS analysis, I suspect I have co-eluting isomers. How can I confirm this and achieve separation?

A4: The synthesis of pyrazoles frequently results in regioisomers, which have very similar physicochemical properties, making them difficult to separate.[1] To address this:

  • Optimize the GC Oven Temperature Program: Use a slower temperature ramp to increase the separation efficiency between closely eluting compounds.

  • Analyze Mass Spectral Fragmentation Patterns: Even if isomers co-elute, they may have subtle differences in their mass spectra. Carefully examine the fragmentation to identify unique ions for each isomer.

  • Use Retention Indices: Comparing experimental retention indices with literature values for known isomers can aid in unambiguous identification.[1]

  • Change the GC Column: A column with a different stationary phase (e.g., a more polar column) can alter selectivity and resolve the co-eluting peaks.

Q5: What is a suitable solvent for preparing samples of this compound for analysis?

A5: For HPLC analysis, methanol is a commonly used solvent for preparing stock solutions, which are then diluted with the mobile phase.[4] For GC-MS, a protocol suggests dissolving the sample in a minimal amount of methanol and then diluting to the final volume with dichloromethane.[1]

Troubleshooting Guides

HPLC Analysis: Common Problems and Solutions
Problem Potential Cause Recommended Solution
No Peak Detected Injection error; Detector issue (wrong wavelength, lamp off); Compound not eluting.Verify injection sequence and volume. Check detector settings and lamp status. Run a gradient elution up to a high organic percentage to wash the column.
Low Sensitivity / Small Peak Area Sample concentration too low; Inappropriate detection wavelength; Poor ionization (LC-MS).Concentrate the sample or reduce final dilution volume. Determine the UV max of the analyte and set the detector accordingly. Optimize mobile phase pH or add modifiers to enhance ionization.
Broad Peaks High dead volume in the system; Column degradation; Slow gradient.Check all fittings and tubing for leaks or excessive length. Replace the column. Increase the gradient slope.
Baseline Noise or Drift Mobile phase not properly mixed or degassed; Contaminated mobile phase or column; Detector fluctuation.Degas mobile phase thoroughly. Prepare fresh mobile phase and flush the system. Allow the detector lamp to warm up sufficiently.
GC-MS Analysis: Common Problems and Solutions
Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the injector liner or column; Column contamination.Use a deactivated liner or replace the liner. Bake out the column according to the manufacturer's instructions.
Poor Reproducibility (Area/Height) Leak in the injection port; Inconsistent injection volume; Sample degradation in the injector.Check the injector septum and O-rings for leaks. Ensure the autosampler is functioning correctly. Lower the injector temperature.
Ghost Peaks Contamination from previous injections (carryover); Septum bleed.Run a blank solvent injection after a high-concentration sample. Use a high-quality, low-bleed septum.
No Signal in Mass Spectrometer Filament burned out; Leak in the MS vacuum system; Dirty ion source.Check MS diagnostics for filament status. Perform a leak check on the MS system. Vent the system and clean the ion source.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol outlines a general reverse-phase HPLC method for the quantification of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve the sample in methanol to create a 1 mg/mL stock solution.

    • Further dilute the stock solution with the mobile phase to a working concentration within the calibration range (e.g., 1-100 µg/mL).[4]

  • Instrumentation and Conditions:

    • HPLC System: Standard HPLC with UV Detector.

    • Column: Waters X-Bridge C18 (or equivalent), 4.6 x 150 mm, 5 µm.[7]

    • Mobile Phase: Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio.[2][3] Note: The ratio may need optimization.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25 °C.[4]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (or the compound's UV maximum).

  • Data Analysis:

    • Prepare a calibration curve using standards of known concentrations.

    • Integrate the peak area of the analyte in the sample chromatogram.

    • Quantify the analyte concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Analysis of this compound

This protocol provides a robust method for the separation and identification of this compound, particularly useful when isomer separation is required.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve the sample in a minimal amount of methanol.

    • Dilute to the mark with dichloromethane to a final concentration of 1 mg/mL.

    • If using an internal standard, spike the solution with a known concentration of the standard.

  • Instrumentation and Conditions:

    • GC-MS System: Standard Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 20:1, adjust as needed).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 50-500 m/z.

  • Data Analysis:

    • Identify the analyte peak based on its retention time and mass spectrum.

    • Confirm identity by comparing the acquired mass spectrum with a reference library or standard.

    • For quantification, use the peak area of a characteristic ion and compare it against a calibration curve.

Visualized Workflows and Logic

General Analytical Workflow for this compound A Sample Acquisition B Sample Preparation (Weighing, Dissolution, Dilution) A->B C Select Analytical Method B->C D HPLC Analysis C->D Routine Quantification E GC-MS Analysis C->E Isomer ID & Volatiles F Data Acquisition (Chromatogram) D->F G Data Acquisition (Chromatogram & Mass Spectra) E->G H Data Processing & Quantification F->H G->H I Final Report H->I

Caption: General analytical workflow for this compound.

Troubleshooting HPLC Peak Tailing start Peak Tailing Observed check_conc Is Sample Concentration Too High? start->check_conc dilute Dilute Sample & Re-inject check_conc->dilute Yes check_mobile_phase Does Mobile Phase Contain Acid Modifier? check_conc->check_mobile_phase No resolved Problem Resolved dilute->resolved add_acid Add 0.1% Formic or Acetic Acid to Mobile Phase check_mobile_phase->add_acid No check_column Is Column Old or Degraded? check_mobile_phase->check_column Yes add_acid->resolved replace_column Replace with New Column (Consider Low-Silanol Type) check_column->replace_column Yes check_column->resolved No replace_column->resolved

Caption: Troubleshooting flowchart for HPLC peak tailing.

Troubleshooting Suspected GC-MS Co-elution start Suspected Co-elution (Broad or Asymmetric Peak) check_ms Examine Mass Spectrum Across the Peak start->check_ms ions_change Do Characteristic Ions Change in Ratio? check_ms->ions_change slow_ramp Decrease Oven Temp Ramp Rate (e.g., from 10°C/min to 5°C/min) ions_change->slow_ramp Yes not_resolved Still Co-eluting ions_change->not_resolved No, spectrum is consistent reinject Re-inject Sample slow_ramp->reinject resolved Peaks Resolved reinject->resolved reinject->not_resolved change_column Consider a Column with a Different Stationary Phase (e.g., more polar) not_resolved->change_column

Caption: Troubleshooting logic for suspected co-elution in GC-MS.

References

Technical Support Center: Scale-up Synthesis of 3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 3-(4-chlorophenyl)-1H-pyrazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing a significantly lower yield of this compound upon scaling up our synthesis from lab to pilot scale. What are the potential causes and how can we troubleshoot this?

Low yields during scale-up are a common challenge and can be attributed to several factors that are less prominent at the lab scale. Here’s a systematic approach to diagnosing and resolving the issue:

  • Inadequate Mixing and Heat Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation from exothermic reactions more challenging.

    • Troubleshooting:

      • Optimize Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous reaction mixture.

      • Controlled Reagent Addition: Implement slow, controlled addition of reagents, particularly for exothermic steps, to manage the reaction temperature effectively.

      • Jacketed Reactors: Utilize jacketed reactors with a suitable heat transfer fluid to maintain the desired reaction temperature.

  • Suboptimal Reaction Conditions: Conditions that were optimal at a small scale may not be directly transferable.

    • Troubleshooting:

      • Temperature Re-optimization: Experiment with slight variations in the reaction temperature. What worked in a round-bottom flask may need adjustment in a larger vessel.

      • Concentration Effects: While higher concentrations are often preferred on a larger scale to improve throughput, this can sometimes lead to increased side product formation. A re-evaluation of the optimal concentration may be necessary.

  • Impurity Profile: The purity of starting materials can have a more pronounced effect on the outcome of a large-scale reaction.

    • Troubleshooting:

      • Starting Material Purity: Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to side reactions and reduced yields.[1][2]

  • Losses during Work-up and Isolation: Product loss can be more significant during large-scale filtration, extraction, and crystallization.

    • Troubleshooting:

      • Efficient Filtration: Ensure filter cakes are washed with an appropriate amount of cold solvent to minimize product dissolution.

      • Phase Separation: In extractions, allow adequate time for phase separation to avoid loss of the product-containing layer.

      • Crystallization Optimization: Re-optimize crystallization conditions (solvent, temperature profile) for the larger volume to maximize recovery.

Q2: During the scale-up of our this compound synthesis, we are observing the formation of significant impurities. How can we identify and minimize these byproducts?

The formation of impurities is a common issue in pyrazole synthesis. Understanding the potential side reactions is key to mitigating them.

  • Common Impurities and Side Reactions:

    • Isomeric Pyrazoles: While less of an issue with symmetrical starting materials for this compound, the use of unsymmetrical precursors can lead to regioisomers.[1]

    • Incomplete Cyclization: Stable intermediates, such as hydroxylpyrazolidines, may form and not fully dehydrate to the final pyrazole product.[1]

    • Side Reactions of Starting Materials: Hydrazine starting materials can sometimes form colored impurities.[2]

  • Troubleshooting and Minimization Strategies:

    • Reaction Condition Control:

      • Temperature: Carefully control the reaction temperature. Overheating can lead to decomposition and the formation of tars.

      • pH Control: The pH of the reaction mixture can influence the rate of side reactions. For reactions involving hydrazine salts, adding a mild base like sodium acetate can be beneficial.[2]

    • Purification of Starting Materials: Using high-purity starting materials is crucial to prevent the introduction of impurities from the outset.[1][3]

    • Inert Atmosphere: For sensitive reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q3: Our scaled-up batch of this compound is difficult to purify. What are the recommended large-scale purification methods?

Purification at scale requires different considerations than laboratory-scale chromatography.

  • Crystallization: This is often the most cost-effective and scalable purification method.

    • Solvent Selection: A systematic approach to solvent screening is recommended. The ideal solvent will dissolve the crude product at an elevated temperature and allow for good crystal formation upon cooling, while leaving impurities in the mother liquor.

    • Cooling Profile: A slow, controlled cooling process is crucial for forming pure, easily filterable crystals. Crash cooling can lead to the trapping of impurities.

  • Extraction: A well-designed extraction protocol can remove many impurities before the final purification step.

    • pH Adjustment: Adjusting the pH of the aqueous phase during work-up can help to separate acidic or basic impurities.

  • Purification via Acid Addition Salts: Pyrazoles can be purified by forming an acid addition salt, which can then be crystallized. The purified salt is then neutralized to give the pure pyrazole.

    • Procedure: Dissolve the crude pyrazole in a suitable organic solvent and add an acid (e.g., hydrochloric acid, sulfuric acid, or oxalic acid) to precipitate the salt.[4] The salt is then filtered, washed, and neutralized.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield in a Model Pyrazole Synthesis

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol80679.8[5]
Acetic AcidReflux4~75-85
TolueneReflux8~70-80
DMF1004~80-90

Note: Yields are dependent on the specific substrates and reaction conditions and should be considered as a general guide.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general representation and may require optimization for specific scale-up equipment and conditions.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge the 1,3-dicarbonyl precursor and the chosen solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Slowly add the (4-chlorophenyl)hydrazine (or its hydrochloride salt) to the stirred solution. If using the hydrochloride salt, a base such as sodium acetate may be added.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method such as TLC or HPLC.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration.[2] Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][2]

Visualizations

G Troubleshooting Workflow for Low Yield in Scale-up Synthesis start Low Yield Observed in Scale-up check_mixing Evaluate Mixing and Heat Transfer start->check_mixing check_conditions Review Reaction Conditions check_mixing->check_conditions Adequate optimize_agitation Optimize Agitation and Controlled Reagent Addition check_mixing->optimize_agitation Inadequate check_purity Assess Starting Material Purity check_conditions->check_purity Optimal reoptimize_temp Re-optimize Temperature and Concentration check_conditions->reoptimize_temp Suboptimal check_workup Analyze Work-up and Isolation Steps check_purity->check_workup Pure purify_reagents Purify Starting Materials check_purity->purify_reagents Impure optimize_isolation Optimize Crystallization and Filtration check_workup->optimize_isolation High Losses end Improved Yield check_workup->end Minimal Losses optimize_agitation->end reoptimize_temp->end purify_reagents->end optimize_isolation->end G General Synthesis Pathway for this compound cluster_reactants Starting Materials dicarbonyl 1-(4-chlorophenyl)-1,3-butanedione reaction Cyclocondensation dicarbonyl->reaction hydrazine Hydrazine hydrazine->reaction intermediate Hydrazone/ Enamine Intermediate reaction->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product This compound cyclization->product

References

Minimizing by-product formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis and what are the primary by-products?

A1: The most prevalent method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, often with an acid catalyst.[1][2] The primary and most common by-product issue, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of two regioisomers.[3] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two different carbonyl carbons, leading to two different pyrazole products.[1]

Q2: How can I control the formation of regioisomers in my pyrazole synthesis?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several factors can be manipulated to favor the formation of the desired regioisomer:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[4] It is believed that because TFE and HFIP are non-nucleophilic, they do not compete with the hydrazine in the initial attack on the more reactive carbonyl group, thus enhancing regioselectivity.[4]

  • pH Control: Adjusting the pH of the reaction medium can influence the site of the initial nucleophilic attack by the hydrazine. The use of an acid catalyst is common in the Knorr synthesis to facilitate the formation of the initial imine.[2]

  • Temperature: The reaction temperature can also play a role in the regioselectivity of the reaction.[5]

Q3: My reaction seems to have stalled, and I am isolating a stable intermediate instead of the final pyrazole product. What could be the issue?

A3: In some cases, particularly with fluorinated β-diketones, stable intermediates such as 5-hydroxy-Δ2-pyrazolines can be formed.[6] These intermediates may not readily dehydrate to form the aromatic pyrazole ring under standard reaction conditions. To address this, you can try:

  • Increasing the reaction temperature.

  • Adding a dehydrating agent.

  • Extending the reaction time.

Q4: Besides regioisomers, what other by-products should I be aware of?

A4: While regioisomers are the most common by-products, others can form depending on the specific substrates and reaction conditions:

  • Incomplete Oxidation: When synthesizing pyrazoles from α,β-unsaturated ketones and hydrazines, a pyrazoline intermediate is formed which then needs to be oxidized to the pyrazole.[7][8] Incomplete oxidation will result in the pyrazoline as a by-product.

  • Ring-Opened Products: In the presence of a strong base, deprotonation at the C3 position of the pyrazole ring can occur, which may lead to ring-opening.[9]

  • Side reactions from impurities: The purity of your starting materials is crucial. Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to various side reactions and reduce the overall yield.

Troubleshooting Guides

Issue 1: Formation of a Regioisomeric Mixture

Symptoms:

  • NMR and/or LC-MS analysis of the crude product shows the presence of two or more isomeric pyrazole products.

  • Difficulty in purifying the desired product due to the presence of a regioisomer with similar physical properties.

Troubleshooting Workflow:

start Regioisomeric Mixture Detected solvent Modify Solvent System start->solvent temp Adjust Reaction Temperature solvent->temp If still a mixture ph Alter pH Conditions temp->ph If still a mixture analysis Analyze Regioisomeric Ratio (NMR, LC-MS) ph->analysis analysis->solvent Ratio not satisfactory end Desired Regioisomer is Major Product analysis->end Ratio satisfactory

Caption: A logical workflow for troubleshooting regioisomer formation.

Solutions:

  • Change the Solvent: If you are using a standard solvent like ethanol, switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This has been shown to significantly improve regioselectivity in favor of one isomer.[4][10]

  • Optimize Temperature: Systematically vary the reaction temperature (e.g., room temperature, reflux) to determine its effect on the regioisomeric ratio.

  • Adjust pH: Introduce a catalytic amount of acid (e.g., acetic acid, HCl) or base and observe the impact on the product distribution.[2]

Issue 2: Low Yield of the Desired Pyrazole

Symptoms:

  • After purification, the isolated yield of the pyrazole product is consistently low.

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of starting material remaining or the presence of multiple by-products.

Troubleshooting Workflow:

start Low Yield Observed purity Check Starting Material Purity start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed byproducts Identify By-products (NMR, MS) conditions->byproducts Yield Still Low end Improved Yield conditions->end Yield Improved troubleshoot_byproducts Address Specific By-product Formation byproducts->troubleshoot_byproducts troubleshoot_byproducts->conditions

Caption: A logical workflow for troubleshooting low pyrazole yield.

Solutions:

  • Verify Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can participate in side reactions, consuming starting materials and lowering the yield.

  • Optimize Reaction Conditions:

    • Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal duration.

    • Catalyst: If using a catalyst, screen different acids (e.g., acetic acid, p-toluenesulfonic acid) or bases and vary their concentrations.

  • Identify and Minimize By-products: If by-products are the cause of the low yield, use the strategies outlined in the FAQs and other troubleshooting guides to minimize their formation.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following table summarizes the effect of different solvents on the regioselectivity of the reaction between various 1,3-diketones and phenylhydrazine. This data is crucial for optimizing reaction conditions to favor the formation of the desired regioisomer.[4]

Entry1,3-Diketone (R1, R2)SolventRegioisomeric Ratio (5-Aryl : 3-Aryl)Overall Yield (%)
1R1=Ph, R2=CF3EtOH24:7660
2R1=Ph, R2=CF3TFE81:1998
3R1=Ph, R2=CF3HFIP99:196
4R1=p-MeO-Ph, R2=CF3EtOH55:4560
5R1=p-MeO-Ph, R2=CF3TFE90:1080
6R1=p-MeO-Ph, R2=CF3HFIP99:192
7R1=p-Cl-Ph, R2=CF3EtOH48:5275
8R1=p-Cl-Ph, R2=CF3TFE87:1393
9R1=p-Cl-Ph, R2=CF3HFIP97:392

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend observed in the literature.[4]

Experimental Protocols

Protocol 1: Standard Knorr Synthesis of a Pyrazolone[12]

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[11]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[11]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[11]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[11]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[11]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[11] The crude product can be further purified by recrystallization if necessary.

Protocol 2: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol[5]

This protocol provides a general method for improving regioselectivity by using 2,2,2-trifluoroethanol (TFE) as the solvent.

Materials:

  • 1,3-Diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione)

  • Substituted hydrazine (e.g., methylhydrazine or phenylhydrazine)

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: Dissolve the 1,3-diketone (1.0 equivalent) in TFE in a round-bottom flask.

  • Reagent Addition: Slowly add the substituted hydrazine (1.1 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the TFE under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Experimental Workflow Diagram:

setup Reaction Setup (Flask, Stirrer) reactants Add 1,3-Dicarbonyl and Solvent setup->reactants hydrazine Add Hydrazine Derivative reactants->hydrazine reaction Heat/Stir for Specified Time hydrazine->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Column Chromatography/Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis product Isolated Pyrazole Product analysis->product

Caption: A typical experimental workflow for Knorr pyrazole synthesis.

References

Process improvement for the synthesis of 3-(4-chlorophenyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-(4-chlorophenyl)-1H-pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound derivatives?

A1: The most prevalent method for synthesizing this compound and its derivatives is through the cyclocondensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] A common starting material is 1-(4-chlorophenyl)-1,3-butanedione, which reacts with hydrazine hydrate. Another widely used approach is the reaction between 4-chlorobenzaldehyde and a hydrazine to form a hydrazone, which then reacts with a suitable C2-component.[2]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can arise from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. To address this, you can try increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Increasing the reaction temperature, potentially to reflux, can also drive the reaction forward. Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times.[3]

  • Suboptimal Catalyst: The choice and amount of catalyst are crucial. For reactions involving 1,3-dicarbonyls, a catalytic amount of a protic acid like acetic acid is often used.[3] In some cases, Lewis acids or other catalysts have demonstrated improved yields.[3]

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired pyrazole.

  • Poor Quality of Starting Materials: Ensure the purity of your starting materials, such as the substituted acetophenone and hydrazine, as impurities can lead to unwanted side reactions.[1][4]

Q3: I am observing the formation of isomeric pyrazoles. How can I improve the regioselectivity of my reaction?

A3: The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is influenced by both steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1] Here are some strategies to improve regioselectivity:

  • Solvent Choice: The polarity of the solvent can have a significant impact. Protic polar solvents like methanol and ethanol have been shown to favor the formation of the desired pyrazole product in some syntheses.[2]

  • pH Control: Adjusting the pH of the reaction mixture can influence which carbonyl group the hydrazine preferentially attacks.[1] For instance, acidic conditions might favor one regioisomer, while neutral or basic conditions could favor the other.[1]

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Purification challenges often stem from unreacted starting materials or the formation of side products. Common impurities can include starting materials and isomeric byproducts. Recrystallization is a common and effective method for purifying solid pyrazole derivatives.[2] Column chromatography over silica gel is another powerful technique for separating the desired product from impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.[3]
Incorrect catalyst or catalyst concentration.Optimize the choice and amount of acid or base catalyst. For Knorr synthesis, catalytic amounts of a protic acid are often effective.[3]
Poor quality of starting materials.Verify the purity of reactants (e.g., 4-chloroacetophenone, hydrazine) and purify if necessary.[1]
Formation of Multiple Products (Isomers) Lack of regioselectivity with unsymmetrical 1,3-dicarbonyls.Modify reaction conditions: experiment with different solvents (protic vs. aprotic), and adjust the pH of the reaction medium.[1][2]
Product Degradation Product instability under reaction or workup conditions.If the pyrazole ring is substituted with highly reactive groups, it may be prone to rearrangement or ring-opening.[1] Carefully control the reaction temperature and consider milder workup procedures.
Difficulty in Product Isolation/Purification Product is soluble in the workup solvent.If adding water to precipitate the product is ineffective, try extraction with a suitable organic solvent followed by evaporation.
Presence of persistent impurities.Utilize column chromatography with an optimized eluent system for separation. Recrystallization from a suitable solvent can also be effective.[2]

Quantitative Data Presentation

Table 1: Effect of Solvent on Pyrazole Formation

SolventProduct Ratio (Pyrazole : Michael Adduct)Yield of PyrazoleReference
Methanol (MeOH)HighGood[2]
Ethanol (EtOH)HighGood[2]
Acetic Acid (AcOH)HighModerate[2]
Dichloromethane (CH₂Cl₂)HighModerate[2]
Aprotic Polar SolventsGenerally favor Michael adductLow[2]

Note: The specific ratios and yields are highly dependent on the substrates used. This table provides a general trend observed in a one-pot synthesis of substituted pyrazoles from hydrazones and nitro-olefins.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Benzo[2][3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole [2]

  • Hydrazone Formation:

    • In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, condenser, and rubber septum, charge 4-chlorobenzaldehyde (5.00 g, 35.5 mmol) and methanol (200 mL).

    • Add methylhydrazine (1.9 mL, 1.66 g, 35.5 mmol) dropwise via syringe over 3 minutes.

    • Stir the solution at room temperature for 2 hours to allow for the complete formation of the hydrazone.

  • Pyrazole Synthesis:

    • Remove the septum and add 3,4-methylenedioxy-β-nitrostyrene (5.50 g, 28.5 mmol) as a solid in one portion.

    • Stir the reaction mixture at room temperature, open to the air, for 72 hours.

  • Product Isolation and Purification:

    • Replace the condenser with a pressure-equalizing addition funnel and add water (60 mL) to the mixture over 20 minutes.

    • Stir the resulting suspension at room temperature for an additional hour.

    • Collect the yellow solid by vacuum filtration on a fritted glass Büchner funnel, washing with approximately 30 mL of 1:1 MeOH/H₂O.

    • Suction-dry the solid overnight.

    • Dissolve the yellow solid in a minimum amount of boiling methanol.

    • Allow the solution to cool to room temperature, and collect the recrystallized product by suction filtration to yield a fine brown powder (6.07 g, 68% yield).

Visualizations

experimental_workflow cluster_hydrazone Step 1: Hydrazone Formation cluster_pyrazole Step 2: Pyrazole Synthesis cluster_purification Step 3: Isolation & Purification start 4-Chlorobenzaldehyde + Methylhydrazine in MeOH stir_hydrazone Stir at RT for 2h start->stir_hydrazone Dropwise addition hydrazone Hydrazone Intermediate stir_hydrazone->hydrazone add_nitroolefin Add Nitro-olefin hydrazone->add_nitroolefin stir_pyrazole Stir at RT for 72h add_nitroolefin->stir_pyrazole crude_mixture Crude Reaction Mixture stir_pyrazole->crude_mixture add_water Add Water crude_mixture->add_water filtration1 Vacuum Filtration add_water->filtration1 recrystallization Recrystallization from MeOH filtration1->recrystallization filtration2 Final Filtration & Drying recrystallization->filtration2 final_product Pure Pyrazole Derivative filtration2->final_product

Caption: One-pot synthesis workflow for a this compound derivative.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Experiment Start check_yield Low Yield? start->check_yield incomplete_rxn Incomplete Reaction check_yield->incomplete_rxn Yes side_reactions Side Reactions / Isomers check_yield->side_reactions Yes bad_reagents Poor Reagent Quality check_yield->bad_reagents Yes success Successful Synthesis check_yield->success No optimize_time_temp Increase Time / Temp Monitor with TLC/LC-MS incomplete_rxn->optimize_time_temp optimize_conditions Optimize Solvent / pH Change Catalyst side_reactions->optimize_conditions purify_reagents Purify Starting Materials bad_reagents->purify_reagents optimize_time_temp->start Re-run optimize_conditions->start Re-run purify_reagents->start Re-run

Caption: Troubleshooting logic for low-yield pyrazole synthesis.

References

Technical Support Center: Method Refinement for Testing the Biological Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for testing the biological activity of pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I solve it?

A1: This phenomenon is known as "antisolvent precipitation" or "crashing out."[1] Pyrazole compounds are often highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but have limited solubility in aqueous solutions.[1] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may no longer be soluble and precipitates.

Here are several strategies to address this issue:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) while maintaining compound solubility.[2] Always include a vehicle control with the same final DMSO concentration.[2]

  • Use Solubility Enhancers: Co-solvents or excipients can improve the aqueous solubility of your compound. Cyclodextrins, which are cyclic oligosaccharides, can encapsulate poorly water-soluble molecules and increase their apparent solubility.[1]

  • Adjust pH: For pyrazole compounds that are weak bases, lowering the pH of the aqueous buffer can increase solubility by promoting the formation of the more soluble protonated form.[1] However, ensure the final pH is compatible with your biological system (e.g., cells or enzymes).[1]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual decrease in solvent polarity can sometimes prevent precipitation.

Q2: I am observing inconsistent results in my high-throughput screening (HTS) assay with a pyrazole library. What could be the cause?

A2: Inconsistent results in HTS can stem from compound-dependent assay interference.[3][4] Pyrazole compounds, like other chemical classes, can interfere with assay technologies through various mechanisms, leading to false positive or false negative results.[3][4]

Common causes of interference include:

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can inhibit enzymes or interact non-specifically with other proteins. This can often be mitigated by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

  • Fluorescence Interference: If your assay uses a fluorescence readout, the intrinsic fluorescence of the pyrazole compound or its ability to quench the fluorescent signal can lead to erroneous results.[3] Run a control plate with your compound in the absence of the biological target to assess for autofluorescence.

  • Redox Activity: Some compounds are redox-active and can interfere with assays that rely on redox-sensitive reporters (e.g., those using luciferase or resazurin).[4] This can lead to either an apparent inhibition or activation, depending on the assay.[4]

Q3: How do I choose the appropriate cancer cell line for cytotoxicity testing of my pyrazole compound?

A3: The choice of cell line should be guided by the therapeutic goal and the proposed mechanism of action of your compound. If your pyrazole derivative is designed to target a specific kinase, you should select cell lines where that kinase is known to be a key driver of proliferation or survival.[2] For broader screening, a panel of cell lines from different tissues of origin is often used to assess the spectrum of activity.[5][6]

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., MTT, SRB)
  • Symptom: Large error bars or inconsistent IC50 values between replicate experiments.

  • Possible Causes & Solutions:

    • Uneven Cell Seeding: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting steps to maintain a uniform cell density.

    • Edge Effects: Evaporation from wells on the perimeter of the plate can concentrate media components and affect cell growth. To minimize this, fill the perimeter wells with sterile PBS or media without cells.[2]

    • Compound Precipitation: As discussed in the FAQs, ensure your compound is fully solubilized at the tested concentrations. Visually inspect the wells for any precipitate after adding the compound.

    • Incubation Time: Optimize the incubation time for your specific cell line and compound. Very long incubation times can lead to nutrient depletion and cell death unrelated to compound activity.

Issue 2: No Inhibition Observed in an In Vitro Kinase Assay
  • Symptom: The pyrazole compound does not inhibit the target kinase, even at high concentrations.

  • Possible Causes & Solutions:

    • Incorrect ATP Concentration: The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure the ATP concentration is at or near the Km value for the specific kinase to accurately determine inhibitor potency.[7]

    • Compound Instability: The compound may be unstable in the assay buffer. Assess compound stability under the assay conditions (e.g., time, temperature, buffer components) using methods like HPLC.

    • Inactive Compound: The synthesized compound may not be active against the intended target. Confirm the compound's identity and purity.

    • Assay Interference: The compound may be interfering with the detection system in a way that masks inhibition. Run appropriate controls to test for this.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)
Pyrazolo[1,5-a]pyrimidine derivativeHCT116 (Colon)Varies
1,3,4-trisubstituted pyrazole derivativeHepG2 (Liver)Varies
Compound 5cEGFR/HER-2260/510 (nM)
Compound C5MCF-7 (Breast)0.08
Compound 29MCF-7 (Breast)0.30
Compound 29B16-F10 (Melanoma)0.44
Thiazolyl pyrazole hybridHeLa (Cervical)9.05 ± 0.04
Thiazolyl pyrazole hybridMCF-7 (Breast)7.12 ± 0.04
Thiazolyl pyrazole hybridA549 (Lung)6.34 ± 0.06

Data compiled from multiple sources, including references[5][7][8][9]. Note that experimental conditions may vary between studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[7]

Materials:

  • 96-well plates

  • Cells in culture

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is >90%. Dilute cells in complete medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium from the DMSO stock. Include a "vehicle control" (medium with the highest concentration of DMSO) and a "no-cell control" (medium only for background).[2] Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations. Incubate for the desired treatment period (e.g., 48 or 72 hours).[2]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[2]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percent viability using the following formula: [(Abs_treated - Abs_background) / (Abs_vehicle - Abs_background)] * 100.[2] Plot percent viability against compound concentration to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase and its specific substrate

  • ATP

  • Kinase assay buffer

  • Test pyrazole compounds (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO.

  • Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[7]

  • Enzyme Addition: Add the kinase enzyme solution to all assay wells and mix gently. Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture containing ATP and the specific substrate to each well.[7]

  • Incubation: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[7]

  • Detection: Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.[7]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Visualizations

CDK_Pathway cluster_G1 G1 Phase mitogenic_signals Mitogenic Signals (Growth Factors) cyclinD_CDK46 Cyclin D / CDK4/6 mitogenic_signals->cyclinD_CDK46 Rb Rb cyclinD_CDK46->Rb phosphorylates cyclinE_CDK2 Cyclin E / CDK2 pRb p-Rb (Phosphorylated) E2F E2F Rb->E2F sequesters gene_transcription G1/S Phase Gene Transcription E2F->gene_transcription activates gene_transcription->cyclinE_CDK2 s_phase S Phase (DNA Replication) cyclinE_CDK2->s_phase initiates inhibitor Pyrazole CDK Inhibitor inhibitor->cyclinD_CDK46 inhibits inhibitor->cyclinE_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

Kinase_Inhibitor_Workflow start Start: Novel Pyrazole Compound primary_screen Primary Screening: Cell Viability Assay (e.g., MTT) start->primary_screen hit_id Hit Identification (Potent Compounds) primary_screen->hit_id secondary_assay Secondary Assay: In Vitro Kinase Inhibition hit_id->secondary_assay Yes inactive Inactive or Off-Target hit_id->inactive No on_target On-Target Activity? secondary_assay->on_target mechanism_study Mechanism of Action: Western Blot (Phospho-proteins) on_target->mechanism_study Yes on_target->inactive No downstream Downstream Effects: Cell Cycle Analysis, Apoptosis Assays mechanism_study->downstream lead_opt Lead Optimization downstream->lead_opt

Caption: General workflow for evaluating a novel kinase inhibitor.

References

Validation & Comparative

Comparative Analysis of 3-(4-chlorophenyl)-1H-pyrazole and Celecoxib as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the well-established selective COX-2 inhibitor, celecoxib, and the pyrazole derivative, 3-(4-chlorophenyl)-1H-pyrazole. While celecoxib is a widely studied and clinically approved anti-inflammatory drug, comprehensive data on the specific COX-2 inhibitory activity of this compound is less prevalent in publicly accessible literature. This comparison, therefore, draws upon the extensive data available for celecoxib and contextualizes the potential of the this compound scaffold based on studies of its derivatives.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are crucial mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the stomach lining.[2] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[3] Traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2][4] Selective COX-2 inhibitors, such as celecoxib, were developed to reduce inflammation and pain with a lower risk of these gastrointestinal issues.[2][5]

Structural and Mechanistic Overview

Celecoxib is a diaryl-substituted pyrazole containing a sulfonamide group.[6] This sulfonamide moiety is crucial for its selective binding to the COX-2 enzyme.[1] The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1, which accommodates the bulky side group of celecoxib, leading to its selectivity.[2] By selectively inhibiting COX-2, celecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective prostaglandins synthesized by COX-1.[2][6]

This compound is a simpler pyrazole derivative. While specific data on its COX-2 inhibitory activity is limited, the pyrazole core is a common scaffold in many known COX-2 inhibitors, including celecoxib.[7] The anti-inflammatory potential of pyrazole derivatives is well-documented, and various substitutions on the pyrazole ring have been explored to enhance COX-2 selectivity and potency.[7] The 4-chlorophenyl group at the 3-position is a feature shared with other biologically active molecules, and its influence on COX-2 inhibition would be a key area for further investigation.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of celecoxib against COX-1 and COX-2. Due to the lack of specific data for this compound, data for some of its derivatives are presented to provide a contextual reference.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Celecoxib 13.02[8]0.49[8]>26[8]
Pyrazole Derivative 119a -0.02462.91[7]
Pyrazole Derivative 119b --334.25[7]
Pyrazole Derivative 125a --8.22[7]
Pyrazole Derivative 125b --9.31[7]

Note: The pyrazole derivatives listed are not this compound but are included to illustrate the potential of the pyrazole scaffold as a basis for selective COX-2 inhibitors. The specific structures of these derivatives can be found in the cited literature.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

A common method for determining the inhibitory activity of compounds against COX-1 and COX-2 is the in vitro cyclooxygenase inhibition assay.[8]

Objective: To determine the concentration of the test compound required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC50).

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound, celecoxib)

  • Assay buffer

  • Detection reagents (e.g., colorimetric or fluorometric probes to measure prostaglandin production)[8][9]

Procedure:

  • The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or a vehicle control.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is then stopped.

  • The amount of prostaglandin produced is quantified using a suitable detection method, such as an enzyme immunoassay (EIA) or by measuring the appearance of an oxidized product.[8]

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of new compounds.[10][11]

Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.

Animals: Male Wistar or Sprague-Dawley rats.

Materials:

  • Carrageenan (1% solution in saline)

  • Test compounds (e.g., this compound, celecoxib)

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Parenteral or oral administration equipment

  • Plethysmometer or calipers to measure paw volume/thickness

Procedure:

  • Animals are fasted overnight before the experiment.

  • The baseline paw volume or thickness of the right hind paw is measured.

  • The test compound, a reference drug (e.g., celecoxib), or the vehicle is administered to different groups of animals (orally or intraperitoneally).

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan is given into the right hind paw to induce inflammation.

  • The paw volume or thickness is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

  • The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.

Visualizations

Signaling Pathway of COX-2 in Inflammation

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation InflammatoryStimuli Inflammatory Stimuli (Cytokines, LPS) InflammatoryStimuli->COX2 Induces Expression PLA2 Phospholipase A2 (PLA2) InflammatoryStimuli->PLA2 Activates PLA2->ArachidonicAcid Releases Celecoxib Celecoxib Celecoxib->COX2 Inhibits 3_4_chlorophenyl_1H_pyrazole 3-(4-chlorophenyl) -1H-pyrazole 3_4_chlorophenyl_1H_pyrazole->COX2 Potential Inhibition

Caption: The COX-2 inflammatory signaling pathway and points of inhibition.

Experimental Workflow for In Vitro COX Inhibition Assay

COX_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Buffers) Start->PrepareReagents PrepareCompounds Prepare Test Compounds (Serial Dilutions) Start->PrepareCompounds Incubate Pre-incubate Enzyme with Test Compound PrepareReagents->Incubate PrepareCompounds->Incubate InitiateReaction Initiate Reaction (Add Arachidonic Acid) Incubate->InitiateReaction IncubateReaction Incubate at 37°C InitiateReaction->IncubateReaction StopReaction Stop Reaction IncubateReaction->StopReaction DetectProduct Detect Prostaglandin (e.g., EIA, Fluorometry) StopReaction->DetectProduct AnalyzeData Data Analysis (Calculate % Inhibition, IC50) DetectProduct->AnalyzeData End End AnalyzeData->End

Caption: A generalized workflow for an in vitro COX inhibition assay.

Structural Comparison

Structural_Comparison cluster_celecoxib Celecoxib cluster_pyrazole This compound Celecoxib_Struct Celecoxib_Features Key Features: - Pyrazole Core - Trifluoromethyl Group - Sulfonamide Moiety Pyrazole_Struct Pyrazole_Features Key Features: - Pyrazole Core - 4-Chlorophenyl Group

Caption: Structural comparison of Celecoxib and this compound.

Conclusion

Celecoxib is a well-characterized, potent, and selective COX-2 inhibitor with established clinical efficacy.[4][6] Its mechanism of action and structural features contributing to its selectivity are well understood.[1][2]

The compound this compound, while sharing the pyrazole core structure common to many COX-2 inhibitors, lacks extensive published data regarding its specific COX-2 inhibitory activity and selectivity. However, the broader class of pyrazole derivatives has shown significant promise in the development of potent and selective anti-inflammatory agents.[7] The presence of the 4-chlorophenyl group is a common feature in many pharmacologically active compounds, and its role in potential COX-2 inhibition warrants further investigation.

For researchers and drug development professionals, this compound represents a foundational scaffold that could be chemically modified to develop novel COX-2 inhibitors. Future studies should focus on quantifying its in vitro COX-1/COX-2 inhibitory profile and evaluating its in vivo anti-inflammatory efficacy and safety to fully understand its potential as a therapeutic agent.

References

A Comparative Analysis of the Antifungal Efficacy of 3-(4-chlorophenyl)-1H-pyrazole Derivatives and Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal scaffolds. The pyrazole nucleus, a five-membered heterocyclic ring, has garnered significant attention for its diverse pharmacological activities, including promising antifungal properties. This guide provides a comparative overview of the antifungal efficacy of derivatives of 3-(4-chlorophenyl)-1H-pyrazole against established standard antifungal drugs, supported by available experimental data. Due to a lack of publicly available data on the unsubstituted parent compound, this comparison focuses on substituted derivatives of this compound.

Executive Summary

Studies on various 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated their potential as effective antifungal agents against a range of pathogenic fungi.[1] While direct head-to-head comparisons with standard antifungals are limited, the available data on minimum inhibitory concentrations (MIC) and half-maximal effective concentrations (EC50) for these derivatives suggest a promising spectrum of activity. Standard antifungals, such as the azoles (fluconazole, itraconazole) and polyenes (amphotericin B), remain the cornerstone of antifungal therapy, each with well-characterized mechanisms of action and extensive clinical data. The primary proposed mechanism for pyrazole-based antifungals involves the disruption of the fungal cell membrane, leading to inhibition of fungal growth.[2]

Data Presentation: Comparative Antifungal Efficacy

The following tables summarize the in vitro antifungal activity of various pyrazole derivatives and standard antifungal agents against common fungal pathogens. It is crucial to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Antifungal Activity of Pyrazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)EC50 (µg/mL)Reference
Pyrazole CarboxamidesRhizoctonia solani-0.37[3]
Azomethine-Pyrazole DerivativesCandida albicans2.08 (MIC50)-[4]
1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamidesGibberella zeae-13.1[2]
1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamidesBotryosphaeria dothidea-14.4[2]
Pyrazolyl 1,3,4-Thiadiazine DerivativesCandida albicans2.9 - 7.8-[5]
Pyrazolyl 1,3,4-Thiadiazine DerivativesAspergillus niger2.9 - 7.8-[5]

Table 2: Antifungal Activity of Standard Antifungals

Antifungal AgentFungal StrainMIC Range (µg/mL)Reference
Amphotericin BAspergillus fumigatus0.25 - 2[6]
Amphotericin BCandida albicans0.25 - 1[6]
ItraconazoleAspergillus fumigatus0.25 - 2[6]
ItraconazoleCandida albicans0.03 - 0.25[6]
VoriconazoleAspergillus fumigatus0.25 - 1[6]
VoriconazoleCandida albicans0.015 - 0.125[6]
FluconazoleCandida albicans0.25 - 2[6]

Experimental Protocols

The following are generalized experimental protocols for determining the antifungal efficacy of chemical compounds, based on standard methodologies.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida spp., 28-30°C for molds) for 24-48 hours. A suspension of the fungal cells or spores is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^5 cells/mL.

  • Preparation of Antifungal Dilutions: The test compound (e.g., a 3-(4-chlorophenyl)-pyrazole derivative) and standard antifungals are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold serial dilutions are then prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640 buffered with MOPS.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

Mycelium Growth Inhibition Assay for EC50 Determination

This method is commonly used for filamentous fungi to determine the concentration of a compound that inhibits mycelial growth by 50%.

  • Preparation of Agar Plates: An appropriate agar medium (e.g., Potato Dextrose Agar) is prepared and autoclaved. The test compound is added to the molten agar at various concentrations. The agar is then poured into Petri dishes.

  • Inoculation: A small plug of mycelium from a actively growing fungal culture is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 28°C) for a defined period, allowing for measurable growth in the control plates (without the test compound).

  • Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate. The EC50 value is then determined by plotting the inhibition percentage against the log of the compound concentration.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation compound_prep Compound Dilution Series compound_prep->inoculation incubation Incubation (24-48h) inoculation->incubation read_results Visual/Spectrophotometric Reading incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action for Azole Antifungals

azole_mechanism azole Azole Antifungals lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) azole->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol_demethylase->ergosterol Catalyzes conversion to toxic_sterols Accumulation of 14α-methylated sterols lanosterol_demethylase->toxic_sterols Leads to lanosterol Lanosterol lanosterol->lanosterol_demethylase Substrate membrane_disruption Disrupted Membrane Function & Integrity ergosterol->membrane_disruption Depletion leads to toxic_sterols->membrane_disruption fungal_growth_inhibition Inhibition of Fungal Growth membrane_disruption->fungal_growth_inhibition drug_discovery_flow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market target_id Target Identification compound_screening Compound Screening target_id->compound_screening lead_optimization Lead Optimization compound_screening->lead_optimization in_vitro In Vitro Testing (Efficacy & Toxicity) lead_optimization->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo phase1 Phase I (Safety) in_vivo->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 regulatory_approval Regulatory Approval phase3->regulatory_approval phase4 Phase IV (Post-market Surveillance) regulatory_approval->phase4

References

Cross-validation of the antitubercular activity of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of recent findings on the efficacy and mechanisms of pyrazole-based compounds against Mycobacterium tuberculosis.

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant antitubercular activity. This guide provides a comparative analysis of various pyrazole-based compounds, summarizing their in vitro efficacy, cytotoxicity, and proposed mechanisms of action based on recent experimental data.

Quantitative Comparison of Antitubercular Activity

The following tables summarize the in vitro antitubercular activity and cytotoxicity of several series of pyrazole derivatives against the Mycobacterium tuberculosis H37Rv strain. The data highlights key structure-activity relationships and identifies compounds with potent and selective antimycobacterial effects.

Table 1: Antitubercular Activity of Pyrazole-Carboxamide Derivatives

CompoundR-groupMIC (µg/mL)
5e4-F3.12
5g4-Cl6.25
5m3-NO26.25
5h4-Br12.5
Isoniazid-0.8
Pyrazinamide-3.12

Data sourced from a study on novel pyrazole-4-carboxamide derivatives, indicating that compounds with electron-withdrawing groups at the para position of the phenyl ring showed significant activity.[1]

Table 2: Activity of 1,3,5-Trisubstituted Pyrazoles against M. tuberculosis H37Rv and Cytotoxicity

CompoundMIC (µM)CC50 (µM, HepG2 cells)Selectivity Index (SI)
60.16>100>625
140.16>100>625
270.1680500
360.3150161
Isoniazid0.31>100>322

This series of 1,3,5-trisubstituted pyrazoles demonstrated potent activity, with some compounds showing high selectivity and low cytotoxicity.[2]

Table 3: Antitubercular Activity of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids

CompoundMIC (µg/mL)% Inhibition
9k12.598
9o12.599
9l2596
9p2598
Rifampicin40-

These hybrid molecules showed excellent antitubercular activity, with compounds 9k and 9o being more potent than the standard drug rifampin.[3][4]

Table 4: Activity of Imidazole and Triazole Diarylpyrazole Derivatives

CompoundMIC90 (µg/mL)MIC90 (µM)
11f (Imidazole)3.9510.07
11h (Imidazole)4.411.9
12b (Triazole)4.3511.88
Kanamycin7.816.1

This study highlights that imidazole derivatives generally showed more potent activity against Mtb than the triazole derivatives.[5][6]

Experimental Protocols

The evaluation of the antitubercular activity of these pyrazole derivatives involved several established in vitro assays. The methodologies for the most commonly cited experiments are detailed below.

Microplate Alamar Blue Assay (MABA) / Resazurin Microplate Assay (REMA)

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

  • Preparation of Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is incubated until it reaches a logarithmic growth phase.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is adjusted to a specific optical density and added to each well containing the test compound.

  • Incubation: The plates are incubated at 37°C for a defined period, typically 5-7 days.

  • Addition of Indicator Dye: A solution of Alamar Blue (resazurin) is added to each well.[7][8]

  • Reading Results: After further incubation, a color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.[7]

Cytotoxicity Assay (HepG2 Cells)

To assess the selectivity of the compounds, their toxicity against mammalian cells is determined, commonly using the HepG2 human liver cancer cell line.

  • Cell Culture: HepG2 cells are maintained in an appropriate culture medium (e.g., MEM) supplemented with fetal bovine serum.

  • Cell Seeding: A known number of cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Exposure: The cells are then exposed to serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a method such as the MTT assay or by observing morphological changes. The concentration of the compound that results in 50% inhibition of cell growth (CC50) is determined.[2]

Mechanisms of Action and Experimental Workflows

The antitubercular effect of pyrazole derivatives is attributed to various mechanisms of action, often involving the inhibition of essential mycobacterial enzymes. The workflow for identifying the target and mechanism of a novel compound typically follows a structured path.

cluster_discovery Compound Discovery & Initial Screening cluster_moa Mechanism of Action Studies Phenotypic_Screening Phenotypic Screening (e.g., MABA/REMA) Identify_Hits Identification of Active Compounds (Low MIC) Phenotypic_Screening->Identify_Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., HepG2) Identify_Hits->Cytotoxicity_Assay Molecular_Docking In Silico Molecular Docking Identify_Hits->Molecular_Docking Selectivity_Index Calculate Selectivity Index (CC50/MIC) Cytotoxicity_Assay->Selectivity_Index Resistant_Mutant_Generation Generate Resistant Mutants Selectivity_Index->Resistant_Mutant_Generation Whole_Genome_Sequencing Whole Genome Sequencing of Mutants Resistant_Mutant_Generation->Whole_Genome_Sequencing Identify_Mutated_Genes Identify Potential Target Genes (e.g., mmpL3, ubiA) Whole_Genome_Sequencing->Identify_Mutated_Genes Target_Based_Assays Target-Based Enzymatic Assays (e.g., UGM, CYP121A1 inhibition) Identify_Mutated_Genes->Target_Based_Assays Identify_Mutated_Genes->Molecular_Docking

Caption: Workflow for Antitubercular Drug Discovery and Mechanism of Action Studies.

Several pyrazole derivatives have been found to target the Mycobacterium membrane protein Large (MmpL3), which is essential for the transport of mycolic acids and cell wall synthesis.[2][9][10] The generation of resistant mutants followed by whole-genome sequencing is a powerful technique to identify the molecular target of a compound. Mutations in the mmpL3 gene have been found in strains resistant to certain pyrazole derivatives, strongly suggesting it as the target.[2][9]

Other identified targets for pyrazole derivatives include:

  • UDP-galactopyranose mutase (UGM): An enzyme crucial for the synthesis of the mycobacterial cell wall.[7]

  • CYP121A1: A cytochrome P450 enzyme essential for mycobacterial viability.[5][6]

  • Induction of Autophagy: Some pyrazole scaffolds have been shown to inhibit the growth of intracellular M. tuberculosis by inducing autophagy in macrophages.[11]

The following diagram illustrates the proposed signaling pathway for pyrazole derivatives that induce autophagy.

Pyrazole_Derivative Pyrazole Derivative (e.g., NSC 18725) Macrophage Infected Macrophage Pyrazole_Derivative->Macrophage Autophagy_Induction Induction of Autophagy Macrophage->Autophagy_Induction Phagosome_Maturation Enhanced Phagosome-Lysosome Fusion Autophagy_Induction->Phagosome_Maturation Mtb_Killing Killing of Intracellular M. tuberculosis Phagosome_Maturation->Mtb_Killing

Caption: Proposed Mechanism of Action for Autophagy-Inducing Pyrazole Derivatives.

References

A Comparative Benchmarking Guide to the Synthesis of 3-(4-chlorophenyl)-1H-pyrazole and Other Key Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for 3-(4-chlorophenyl)-1H-pyrazole against other prominent heterocyclic compounds: tetrazoles, oxadiazoles, and thiadiazoles. The information presented is collated from various experimental studies to offer a comprehensive overview of reaction conditions, yields, and efficiencies.

Comparative Synthesis Data

The following table summarizes key quantitative data from representative synthetic protocols for the target heterocycles. It is important to note that direct comparisons are nuanced due to the variability in starting materials, catalysts, and reaction conditions across different studies.

Heterocycle ClassSpecific Compound Example/DerivativeSynthetic MethodCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Pyrazoles 3,5-Diphenyl-1H-pyrazoleOne-pot, three-componentHydrazine hydrochloride, NaOAc, KBrO₃-KBrRectified spirit30 min (reflux)RefluxGood
1,3,5-Trisubstituted Pyrazoles1,3-Dipolar CycloadditionNot specifiedNot specifiedNot specifiedNot specifiedUp to 95%[1]
1-Aryl-1H-pyrazole-5-aminesMicrowave-assisted1 M HClWater10-15 min15070-90%[2]
Tetrazoles 5-Substituted 1H-tetrazoles[3+2] CycloadditionSilica sulfuric acidDMF4-12 hReflux72-95%[3]
5-Phenyl-1H-tetrazole[3+2] CycloadditionAmmonium chlorideDMFSeveral hoursNot specified22% (crude)[4]
Oxadiazoles 2,5-Disubstituted 1,3,4-oxadiazolesOxidative CyclizationIodine, H₂O₂Not specifiedNot specifiedRoom Temp.Not specified[5]
2,5-Disubstituted 1,3,4-oxadiazolesDehydrative CyclizationTBTU, DIEADMFNot specified5085%[6]
Thiadiazoles 2-Amino-5-phenyl-1,3,4-thiadiazoleDehydrative CyclizationConc. H₂SO₄Not specifiedNot specifiedHeatingNot specified
2-Amino-1,3,4-thiadiazolesOne-pot reactionPolyphosphate esterChloroform10 hReflux64.4%[7]

Experimental Protocols

Detailed methodologies for the synthesis of each class of heterocyclic compound are provided below. These protocols are based on established literature procedures.

Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition

This protocol describes a general method for the synthesis of 1,3,4,5-tetrasubstituted pyrazoles.

Materials:

  • α-bromocinnamaldehyde

  • Hydrazonyl chloride

  • Triethylamine

  • Dry chloroform or dichloromethane

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • Dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.

  • To this solution, add triethylamine (0.46 mL, 3.3 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials have been consumed (typically 7-10 hours).

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired pyrazole derivative.[8]

Synthesis of Tetrazoles via [3+2] Cycloaddition

This protocol outlines the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.[3]

Materials:

  • Substituted nitrile (e.g., benzonitrile)

  • Sodium azide

  • Silica sulfuric acid

  • Dimethylformamide (DMF)

  • Petroleum ether and ethyl acetate for purification

Procedure:

  • In a round-bottom flask, prepare a suspension of the nitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, 1 mmol) in DMF (10 mL).

  • Heat the suspension to reflux with stirring for 4-12 hours.

  • After the reaction is complete, filter the solid acid catalyst and wash it.

  • Evaporate the filtrate under vacuum.

  • Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the 5-substituted 1H-tetrazole.[3]

Synthesis of Oxadiazoles via Oxidative Cyclization

This method describes the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acylhydrazones.

Materials:

  • N-aroylhydrazone or N-acetylhydrazone

  • Iodine (catalytic amount)

  • Aqueous hydrogen peroxide

Procedure:

  • The synthesis is carried out by reacting an N-aroylhydrazone or N-acetylhydrazone at room temperature.

  • A catalytic amount of iodine is used in the presence of aqueous hydrogen peroxide as the oxidant to facilitate the oxidative cyclization.[5]

Synthesis of Thiadiazoles from Thiosemicarbazide

This protocol describes a one-pot synthesis of 2-amino-1,3,4-thiadiazoles.[7]

Materials:

  • Carboxylic acid (e.g., benzoic acid)

  • Thiosemicarbazide

  • Polyphosphate ester (PPE)

  • Chloroform

  • Sodium bicarbonate (NaHCO₃)

  • Hexane

Procedure:

  • To a hot (60 °C) solution of the carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

  • Reflux the reaction mixture for 10 hours.

  • After reflux, add 15 mL of distilled water to the mixture and neutralize the residual PPE with NaHCO₃.

  • Filter the resulting precipitate and wash it with chloroform and hexane to obtain the 2-amino-1,3,4-thiadiazole derivative.[7]

Visualizations

General Workflow for Heterocyclic Synthesis

The following diagram illustrates a generalized workflow for the synthesis of heterocyclic compounds, from starting materials to the final purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Materials C Reaction Setup (e.g., Reflux, Microwave, Ultrasound) A->C B Solvent/Catalyst B->C D Monitoring (e.g., TLC) C->D Progress E Quenching/Neutralization D->E F Extraction/Filtration E->F G Purification (e.g., Recrystallization, Chromatography) F->G H Characterization (e.g., NMR, IR, MS) G->H I Final Product H->I

A generalized workflow for the synthesis of heterocyclic compounds.
Logical Comparison of Synthetic Methodologies

This diagram provides a logical comparison of different synthetic approaches for heterocyclic compounds, highlighting the key distinctions between them.

G cluster_approaches Synthetic Approaches cluster_characteristics Key Characteristics A Conventional Heating (e.g., Reflux) D Longer Reaction Times A->D G Often Lower Yields A->G B Microwave-Assisted E Rapid Heating, Shorter Reaction Times B->E H Often Higher Yields B->H C Ultrasound-Assisted F Enhanced Reaction Rates, Milder Conditions C->F I Improved Yields C->I

Comparison of synthetic methodologies for heterocyclic compounds.

References

A Head-to-Head Comparison of 3-(4-chlorophenyl)-1H-pyrazole Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of various 3-(4-chlorophenyl)-1H-pyrazole analogs. The data presented is compiled from multiple studies to provide a comprehensive overview of their potential as therapeutic agents.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These analogs have garnered significant interest for their potential as anticancer, antifungal, and anti-inflammatory agents. This guide summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes their mechanism of action within relevant signaling pathways.

Quantitative Performance Comparison

The following tables summarize the in vitro inhibitory activities of selected this compound analogs against various cancer cell lines and protein kinases. This data provides a comparative reference for evaluating the potency and selectivity of these compounds.

Anticancer Activity of this compound Analogs
Compound ID/ReferenceSubstitution PatternTarget Cell LineIC50 (µM)
Series 1: Pyrano[2,3-c]pyrazole Analogs
Compound 4j[1][2]N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoleGlioblastoma (patient-derived)Potent EC50
Series 2: Pyrazolo[3,4-d]pyrimidine-Based Analogs
Compound 22[3]3,5-disubstituted 1,4-benzoxazine-pyrazole hybridMCF-7 (Breast)2.82 - 6.28
Compound 23[3]3,5-disubstituted 1,4-benzoxazine-pyrazole hybridA549 (Lung)2.82 - 6.28
Series 3: Thiazolyl-pyrazoline Derivatives
Thiazolyl-pyrazoline[4]4-(-4-chlorophenyl)-2-(3-(3,4-di-methylphenyl)-5-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazoleMCF-7 (Breast)0.07
Series 4: 4-Amino-(1H)-pyrazole Derivatives
Compound 3f[5]4-amino-(1H)-pyrazole derivativePC-3 (Prostate)Low µM
Compound 11b[5]4-amino-(1H)-pyrazole derivativeHEL (Erythroleukemia)0.35
Compound 11b[5]4-amino-(1H)-pyrazole derivativeK562 (Myelogenous Leukemia)0.37
Series 5: Pyrazole-1-carboxamide Analogs
Compound 4b[6]N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMCF-7 (Breast)<0.1
Kinase Inhibitory Activity of this compound Analogs
Compound ID/ReferenceTarget KinaseIC50 (nM)
Series 1: Pyrano[2,3-c]pyrazole Analogs
Compound 4j[1][2]AKT2/PKBβ12,000
Compound 4j[1]AKT1/PKBα14,000
Series 2: 4-Amino-(1H)-pyrazole Derivatives
Compound 3f[5]JAK13.4
Compound 3f[5]JAK22.2
Compound 3f[5]JAK33.5
Series 3: Thiazolyl-pyrazoline Derivatives
Thiazolyl-pyrazoline[4]EGFR60
Antifungal Activity of this compound Analogs
Compound ID/ReferenceSubstitution PatternTarget FungiIC50 (mg/L)
SCU2028[7]N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideRhizoctonia solani7.48
Pyrazolo[3,4-c]isothiazole derivative[8]6-(4-chlorophenyl)-4-methyl-6H-pyrazolo[3,4-c]isothiazol-3-amineDermatophytesHigh growth inhibition at low doses

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant Kinase (e.g., AKT, JAK)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

  • Test Compounds (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add diluted compounds, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

  • Add the kinase enzyme solution to all wells.

  • Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[9]

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the specific kinase.[9]

  • Incubate the reaction for 30-60 minutes at a controlled temperature (e.g., 30°C).[9]

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with 4 mM HCl and 0.1% NP40)[10]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 10^4 cells/well and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of the test compounds and incubate for a further 24-72 hours.[9][11]

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[10][11]

  • Carefully remove the medium and add a solubilizing agent to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Read the absorbance at 570-590 nm using a microplate reader.[10][12]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]

Signaling Pathway Analysis

Several this compound analogs exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in many cancers.[13] Certain pyrazole derivatives have been shown to inhibit this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 3-(4-chlorophenyl)-1H- pyrazole analog Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound analog.

JAK/STAT Signaling Pathway Inhibition

The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in hematological malignancies and other cancers. Specific 4-amino-(1H)-pyrazole derivatives have demonstrated potent inhibition of JAK kinases.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Promotes Inhibitor 4-amino-1H-pyrazole analog Inhibitor->JAK Inhibits Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification CellViability Cell Viability Assay (e.g., MTT) Purification->CellViability KinaseAssay Kinase Inhibition Assay Purification->KinaseAssay PathwayAnalysis Signaling Pathway Analysis (Western Blot) CellViability->PathwayAnalysis KinaseAssay->PathwayAnalysis CellCycle Cell Cycle Analysis PathwayAnalysis->CellCycle ApoptosisAssay Apoptosis Assay PathwayAnalysis->ApoptosisAssay Xenograft Xenograft Models CellCycle->Xenograft ApoptosisAssay->Xenograft

References

Replicating the synthesis and biological evaluation of published 3-(4-chlorophenyl)-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of published research on the synthesis and biological evaluation of various 3-(4-chlorophenyl)-1H-pyrazole derivatives. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the replication and extension of these studies. The information is compiled from multiple peer-reviewed articles and presented in a structured format for ease of comparison.

Introduction

This compound derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[1][2][3][4] The core pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, serves as a versatile framework for the development of novel therapeutic agents.[5][6] This guide focuses on derivatives substituted with a 4-chlorophenyl group at the 3-position of the pyrazole ring, a common feature in many biologically active molecules of this class.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives commonly proceeds through a multi-step reaction sequence. A prevalent method involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone intermediate (α,β-unsaturated ketone).[7][8] This chalcone is then cyclized with hydrazine hydrate or a substituted hydrazine in a suitable solvent, such as ethanol or acetic acid, to yield the final pyrazole or pyrazoline derivative.[2][7][8]

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Products A 4-Chloroacetophenone D Claisen-Schmidt Condensation A->D B Substituted Aldehyde B->D C Hydrazine Hydrate / Substituted Hydrazine E Cyclization C->E F Chalcone Intermediate D->F G This compound Derivative E->G F->E

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Synthesis of Chalcone Intermediate (General Procedure)

A mixture of 4-chloroacetophenone and a substituted aldehyde are dissolved in a suitable solvent like ethanol. An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the reaction mixture at room temperature. The mixture is stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure chalcone.[7][8]

Synthesis of Pyrazole Derivative (General Procedure)

The synthesized chalcone is dissolved in a solvent such as ethanol or glacial acetic acid. Hydrazine hydrate or a substituted hydrazine is added to the solution, and the mixture is refluxed for several hours.[7][8] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the final this compound derivative.[7]

Comparative Data on Synthesized Derivatives

The following table summarizes the synthesis and characterization data for selected this compound derivatives from the literature.

Compound IDMolecular FormulaYield (%)Melting Point (°C)Key Spectral DataReference
HD05 C₂₅H₂₀ClN₃O₂75.5151-153IR (cm⁻¹): 3754 (N-H), 1625 (C=O)[9]
2g C₂₁H₁₅N₂OCl9453-55¹H-NMR (δ, ppm): 2.59 (s, 3H, -CH₃), 6.80 (s, 1H, -CH= pyrazole)[7]
4c C₁₈H₁₇ClN₂O₃70-IR (cm⁻¹): 1665 (C=O), 1630 (C=N)[8]
21b -85117-118IR (cm⁻¹): 3383–3172 (NH₂ & 2NH), 1674 (C=O)[10]
8b -65142-144-[11]
8d -93138-140¹H NMR (δ, ppm): 9.97 (s, 1H, CHO), 9.32 (s, 1H, pyrazole)[11]

Biological Evaluation

This compound derivatives have been extensively evaluated for a range of biological activities. The primary areas of investigation include their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Several studies have reported the cytotoxic effects of these derivatives against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.[9]

Signaling Pathway: EGFR Inhibition

The diagram below illustrates the inhibition of the EGFR signaling pathway by certain this compound derivatives.

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Inhibition EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound derivative Inhibitor->EGFR

Caption: Inhibition of EGFR signaling pathway by pyrazole derivatives.

Comparative Anticancer Activity Data

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1-(3-(4-chlorophenyl)... MCF-70.97[2]
1-(3-(4-chlorophenyl)... WM266.50.72[2]
HD05 Leukemia78.76% inhibition at 10 µM[9]
3-(4-chlorophenyl)... HepG-216.02
9c A549, HepG2, HCT116, MCF-7Potent activity[12]
Anti-inflammatory Activity

The anti-inflammatory properties of these pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is overexpressed at sites of inflammation.[5][13]

COX Inhibition Pathway

The following diagram depicts the role of COX enzymes in inflammation and their inhibition by pyrazole derivatives.

G cluster_0 Inflammatory Cascade cluster_1 Enzymes cluster_2 Inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation COX1->Prostaglandins COX2->Prostaglandins Inhibitor This compound derivative Inhibitor->COX2

Caption: Inhibition of COX-2 pathway by pyrazole derivatives.

Comparative Anti-inflammatory Activity Data

Compound SeriesAssayActivityReference
1,3-disubstituted pyrazolesProstaglandin inhibitionSignificant activity at 2.5 and 5 mg/kg[3]
Pyrazolinyl-indoles--[9]
O-Propargylated-N-acetylpyrazolesCarrageenan-induced paw edemaAnti-inflammatory activity[8]
Antimicrobial and Antifungal Activity

Derivatives of this compound have also demonstrated promising activity against various bacterial and fungal strains.[1][4][10]

Comparative Antimicrobial and Antifungal Activity Data

Compound ID/SeriesOrganism(s)MIC (µg/mL)Reference
3-(4-chlorophenyl)-4-substituted pyrazolesPathogenic fungi & M. tuberculosisGood activity[1][4]
21a Bacteria & Fungi62.5-125 (antibacterial), 2.9-7.8 (antifungal)[10]
171 Pathogenic bacteria & fungi0.0025 to 12.5[6]
13b S. flexneri & A. clavatus0.12 & 0.49[12]

Conclusion

The published literature provides substantial evidence for the diverse biological potential of this compound derivatives. The synthetic routes are well-established, allowing for the generation of a wide array of analogues. The comparative data presented in this guide highlights the significant anticancer, anti-inflammatory, and antimicrobial activities exhibited by this class of compounds. Further research, including detailed structure-activity relationship (SAR) studies and in-vivo evaluations, is warranted to optimize their therapeutic potential and advance them as lead candidates in drug discovery programs.

References

Assessing the Selectivity of Phenylpyrazole-Based Compounds for the Anti-Apoptotic Protein MCL-1

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The selective inhibition of key cellular proteins is a cornerstone of modern drug development. This guide provides a comparative analysis of a phenylpyrazole-based compound, a representative from the 3-(4-chlorophenyl)-1H-pyrazole class, for its biological target, the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). Overexpression of MCL-1 is a known resistance mechanism to various cancer therapies, making it a critical target for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of selectivity, supporting experimental data, and relevant methodologies.

Comparative Selectivity of MCL-1 Inhibitors

The therapeutic potential of an MCL-1 inhibitor is intrinsically linked to its selectivity. Off-target inhibition of other B-cell lymphoma 2 (BCL-2) family members, such as BCL-2 and BCL-xL, can lead to undesirable toxicities. The following table summarizes the binding affinity and selectivity of a representative phenylpyrazole compound, GQN-B37-E, in comparison to other known MCL-1 inhibitors.

Compound ClassRepresentative CompoundTargetK_i / K_d (nM)Selectivity Profile
Phenylpyrazole GQN-B37-E MCL-1 600 Selective for MCL-1; no apparent binding to BCL-2 or BCL-xL [1][2]
Indole-2-carboxylic acidA-1210477MCL-10.454>100-fold selectivity over other BCL-2 family members[3][4][5]
ThienopyrimidineS63845MCL-10.19No discernible binding to BCL-2 or BCL-xL[5]
Macrocyclic PeptideAZD5991MCL-10.13High selectivity for MCL-1[5]
Naphthol-basedUMI-77MCL-1490Shows some binding to other BCL-2 family members (pan-inhibitor characteristics)[4][5]

K_i (inhibitor constant) and K_d (dissociation constant) are measures of binding affinity; lower values indicate stronger binding.

Signaling Pathway and Experimental Workflow

To understand the context of MCL-1 inhibition, it is crucial to visualize its role in the intrinsic apoptotic pathway. Furthermore, a standardized workflow is necessary to assess the selectivity of potential inhibitors.

MCL1_Pathway cluster_0 Pro-Survival cluster_1 Pro-Apoptotic (Effectors) cluster_2 Pro-Apoptotic (BH3-only) MCL1 MCL-1 BAK BAK MCL1->BAK Inhibition BAX BAX MCL1->BAX Inhibition BCL2 BCL-2 BCL2->BAK BCL2->BAX BCLxL BCL-xL BCLxL->BAK BCLxL->BAX CytochromeC Cytochrome c BAK->CytochromeC Release BAX->CytochromeC Release BIM BIM BIM->MCL1 NOXA NOXA NOXA->MCL1 PUMA PUMA PUMA->MCL1 Caspases Caspases CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Phenylpyrazole Inhibitor Inhibitor->MCL1 Selective Inhibition

Caption: MCL-1's role in the intrinsic apoptosis pathway.

Selectivity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation Start Compound Library (e.g., Phenylpyrazoles) PrimaryAssay Primary Binding Assay (e.g., TR-FRET against MCL-1) Start->PrimaryAssay HitIdent Active Hits PrimaryAssay->HitIdent Identify Hits SelectivityAssay Panel of Binding Assays (BCL-2, BCL-xL, etc.) HitIdent->SelectivityAssay DataAnalysis Analyze Selectivity Data SelectivityAssay->DataAnalysis Determine Ki / IC50 CellularAssay Cell-Based Apoptosis Assays (MCL-1 Dependent Cell Lines) DataAnalysis->CellularAssay Select Lead Candidates Final Selective Inhibitor Identified CellularAssay->Final Confirm On-Target Effect

Caption: Experimental workflow for assessing inhibitor selectivity.

Experimental Protocols

The determination of inhibitor affinity and selectivity relies on robust biochemical and biophysical assays. Below are summarized protocols for key experimental techniques used in the characterization of MCL-1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method for quantifying the binding of an inhibitor to its target protein in a high-throughput format.

  • Objective: To measure the displacement of a fluorescently labeled peptide ligand from MCL-1 by a test compound.

  • Principle: The assay measures the disruption of FRET between a terbium-labeled donor (e.g., anti-His antibody bound to His-tagged MCL-1) and a dye-labeled acceptor (e.g., a fluorescently tagged BH3 peptide). When the inhibitor binds to MCL-1, it displaces the labeled peptide, leading to a decrease in the FRET signal.

  • General Protocol:

    • Reagents are prepared in an appropriate assay buffer (e.g., HEPES-based buffer with a surfactant).

    • A solution containing terbium-labeled donor, dye-labeled acceptor, MCL-1 protein, and the BH3 peptide ligand is prepared.

    • The test compound (e.g., GQN-B37-E) is serially diluted to create a concentration gradient.

    • The compound dilutions are added to a microplate, followed by the addition of the protein-peptide mixture.

    • The plate is incubated for a set period (e.g., 2 hours) at room temperature to allow the binding reaction to reach equilibrium.

    • The fluorescence intensity is measured using a microplate reader capable of TR-FRET measurements, with excitation and emission wavelengths appropriate for the donor-acceptor pair.

    • The data is analyzed to calculate IC50 values, which can then be converted to K_i values.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

  • Objective: To provide a detailed thermodynamic profile of the interaction between the inhibitor and MCL-1.

  • Principle: A solution of the inhibitor is titrated into a solution containing the MCL-1 protein in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein.

  • General Protocol:

    • Recombinant MCL-1 protein and the test compound are extensively dialyzed against the same buffer to minimize heat of dilution effects.

    • The sample cell is filled with a known concentration of MCL-1 protein (e.g., 0.01 mM).

    • The injection syringe is filled with a higher concentration of the test compound (e.g., 0.1 mM).

    • A series of small injections of the compound are made into the sample cell while the temperature is maintained constant.

    • The heat change after each injection is recorded.

    • The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.

Cellular Apoptosis Assays

To confirm that the biochemical activity translates to a biological effect, cell-based assays are crucial.

  • Objective: To determine if the test compound can induce apoptosis in cancer cell lines that are known to be dependent on MCL-1 for survival.

  • Principle: MCL-1-dependent cell lines (e.g., H929 multiple myeloma cells) are treated with the inhibitor. Apoptosis is then measured by various methods, such as caspase activation or Annexin V staining.

  • General Protocol (Caspase-Glo 3/7 Assay):

    • MCL-1 dependent cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are treated with serial dilutions of the test compound for a specified time (e.g., 24 hours).

    • A Caspase-Glo 3/7 reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.

    • The plate is incubated to allow for cell lysis and the caspase cleavage of the substrate, which generates a luminescent signal.

    • Luminescence is measured using a plate reader. An increase in luminescence corresponds to an increase in caspase-3/7 activity and apoptosis.

This guide provides a framework for the assessment of phenylpyrazole-based compounds as selective MCL-1 inhibitors. The data presented, based on available literature, suggests that this class of compounds holds promise for achieving high selectivity for MCL-1 over other BCL-2 family members, a critical attribute for the development of safer and more effective cancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 3-(4-chlorophenyl)-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3-(4-chlorophenyl)-1H-pyrazole must adhere to strict safety and disposal protocols to mitigate potential environmental and health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with standard laboratory safety practices.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. All personnel should be familiar with its safety profile before handling.

Hazard ClassificationGHS PictogramPrecautionary Statements
Harmful if swallowed (Acute toxicity, Oral - Category 4)[1]
alt text
P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P317: IF SWALLOWED: Get medical help.[1]
Causes skin irritation (Skin irritation - Category 2)[1][2]
alt text
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P332+P317: If skin irritation occurs: Get medical help.[1]
Causes serious eye damage (Serious eye damage - Category 1)[1]
alt text
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1][2]
alt text
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Detailed Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[3][4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6]

Experimental Workflow for Disposal:

Workflow for the Proper Disposal of this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage and Disposal A Wear appropriate PPE: - Safety glasses/goggles - Chemical-resistant gloves - Lab coat B Work in a well-ventilated area or chemical fume hood. A->B C Place solid waste in a designated, labeled hazardous waste container. B->C D For solutions, use a compatible, sealed container labeled 'Halogenated Organic Waste'. B->D E Rinse contaminated glassware three times with a suitable solvent. C->E D->E F Collect the first rinsate as hazardous waste. E->F G Store waste container in a designated hazardous waste accumulation area. F->G H Arrange for pickup by a licensed waste disposal service. G->H

Caption: Workflow for the proper disposal of the target compound.

Step-by-Step Instructions:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Ventilation: Conduct all work in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

  • Waste Segregation:

    • Solid Waste: Place any solid this compound waste into a clearly labeled, sealed container designated for hazardous chemical waste.

    • Liquid Waste: If the compound is in solution, it should be collected in a compatible, sealed container labeled as "Halogenated Organic Waste."[6]

  • Decontamination of Labware:

    • Thoroughly rinse any contaminated glassware or equipment with a suitable solvent (e.g., acetone or ethanol) at least three times.[6]

    • The first rinsate from the cleaning process must be collected and disposed of as hazardous waste.[6] Subsequent rinses may be disposed of as regular solvent waste, depending on institutional policies.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, should be placed in the solid hazardous waste container.

  • Packaging and Labeling: Ensure the hazardous waste container is securely closed and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage: Store the sealed hazardous waste container in a designated, secure waste accumulation area away from incompatible materials.

  • Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and final disposal of the waste.[3][4][5]

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material, and carefully sweep it into the hazardous waste container.[3]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][4]

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 3-(4-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-(4-chlorophenyl)-1H-pyrazole, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against dust particles and splashes.
Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Skin Protection Chemical-resistant GlovesNitrile or neoprene gloves are suitable. Inspect gloves for any tears or punctures before use. Dispose of contaminated gloves properly.[1][2]
Laboratory CoatA standard lab coat should be worn to protect the body from accidental contact with the chemical.[2][3]
Respiratory Protection Dust Mask or RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[1] For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended, especially in poorly ventilated areas or when dust is generated.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower before beginning work.[3]

  • Handling the Compound :

    • Handle in a well-ventilated area to avoid the formation and inhalation of dust.[4][5]

    • Use tools such as spatulas and weighing paper to transfer the solid compound. Avoid creating dust clouds.

    • Keep the container tightly closed when not in use.[4][5]

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep up the spilled solid without creating dust.[1]

    • Collect the spilled material in a suitable, closed container for disposal.[1][4]

    • Clean the spill area with soap and plenty of water.[1][6]

  • First Aid Measures :

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen.[5][6] Consult a physician.[1][6]

    • In case of skin contact : Immediately wash off with soap and plenty of water.[1][5][6] Consult a physician.[1][6]

    • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][5][6]

    • If swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][5][6] Call a physician.[1][6]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : This compound is a halogenated organic waste.[7][8] It should be collected separately from non-halogenated waste.[8]

  • Collection :

    • Collect unused this compound and any material contaminated with it in a clearly labeled, sealed container.

    • Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.[1]

  • Disposal Method :

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][6]

    • Contact a licensed professional waste disposal service to arrange for disposal.[1][6]

    • Do not allow the product to enter drains.[1][5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area prep_safety Locate Safety Equipment prep_area->prep_safety handle_weigh Weigh Compound prep_safety->handle_weigh Proceed to Handling handle_use Use in Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon Experiment Complete cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling and Disposal.

This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols and the information provided in the Safety Data Sheet (SDS). Always consult the SDS for this compound before use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.